pirarubicin
Description
Historical Trajectory of Anthracycline Development in Oncological Research
The journey of anthracyclines in cancer treatment began in the 1960s with the isolation of daunorubicin (B1662515) from the bacterium Streptomyces peucetius wikipedia.orgjacc.orgascopubs.orgresearchgate.netresearchgate.netuq.edu.auineosopen.org. This discovery marked a significant breakthrough, initiating an era of potent anticancer therapies. Daunorubicin was soon followed by the development of doxorubicin (B1662922) (originally named Adriamycin), a structurally related derivative that exhibited enhanced activity against a wider range of cancers, particularly solid tumors wikipedia.orgwikipedia.org. Alongside these foundational compounds, other clinically significant anthracyclines such as epirubicin (B1671505) and idarubicin (B193468) were subsequently developed wikipedia.orgjacc.orgineosopen.org.
Anthracyclines exert their cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, thereby disrupting DNA replication and repair. They also inhibit the enzyme topoisomerase II, leading to DNA strand breaks, and can generate reactive oxygen species (ROS) that further damage cellular components wikipedia.orgascopubs.orgresearchgate.netineosopen.orgwikipedia.orgiiarjournals.orgnih.goviiarjournals.org. These multifaceted actions have made anthracyclines indispensable in the treatment of numerous cancers, including leukemias, lymphomas, breast cancer, lung cancer, and sarcomas wikipedia.orgjacc.orgascopubs.orgresearchgate.netineosopen.orgjhoponline.com. However, their widespread clinical application has been historically limited by dose-dependent cardiotoxicity, a significant adverse effect that can lead to heart failure wikipedia.orgjacc.orgresearchgate.netuq.edu.auineosopen.orgnih.govjhoponline.comfrontiersin.orgtandfonline.com. This challenge spurred intensive research into synthesizing thousands of analogues in pursuit of compounds with superior efficacy and reduced toxicity wikipedia.orgresearchgate.net.
Pirarubicin's Position within the Anthracycline Family: A Research Perspective
This compound (B1684484), also known by its chemical designation 4'-O-tetrahydropyranyl doxorubicin (THP) and various other synonyms such as Tepirubicin and THP-adriamycin, emerged from this extensive research into anthracycline analogues ineosopen.orgwikipedia.orgiiarjournals.orgiiarjournals.orgwaocp.orgnewdrugapprovals.orgnih.govcancer.govpatsnap.commdpi.commedkoo.comspandidos-publications.comresearchgate.netaacrjournals.orgnih.gov. First reported in 1979, this compound is a semi-synthetic derivative of doxorubicin, distinguished by the addition of a tetrahydropyranyl group iiarjournals.orgwaocp.orgnewdrugapprovals.org. Its chemical structure is represented by the formula C32H37NO12, with a molecular weight of approximately 627.643 g/mol wikipedia.orgmedkoo.com.
From a research perspective, this compound was developed with specific objectives aimed at improving upon the characteristics of doxorubicin:
Enhanced Cellular Uptake: Studies have consistently shown that this compound exhibits significantly faster cellular internalization compared to doxorubicin, with some research indicating uptake rates up to 170 times greater iiarjournals.orgiiarjournals.orgwaocp.orgnewdrugapprovals.orgmdpi.comspandidos-publications.comresearchgate.netnih.govmedsci.org. This enhanced uptake is attributed, in part, to its pyranose residue, which may interact with glucose transporter systems that are often upregulated in cancer cells mdpi.com.
Reduced Cardiotoxicity: A primary goal in this compound's development was to mitigate the cardiotoxic effects associated with doxorubicin. Research findings suggest that this compound possesses a more favorable cardiotoxicity profile, with studies reporting its relative cardiotoxicity to be approximately 0.62 compared to doxorubicin ineosopen.orgwikipedia.orgiiarjournals.orgtandfonline.comwaocp.orgnewdrugapprovals.orgmdpi.commedkoo.comspandidos-publications.comaacrjournals.orgnih.gov.
Activity Against Resistant Cell Lines: this compound has demonstrated efficacy against certain cell lines that have developed resistance to doxorubicin, indicating its potential to overcome some mechanisms of multidrug resistance wikipedia.orgiiarjournals.orgnewdrugapprovals.orgnih.govcancer.govmedkoo.comspandidos-publications.com.
Cytotoxicity and Mechanism of Action: In vitro studies have indicated that this compound can achieve cytotoxicity levels comparable to, or even exceeding, those of doxorubicin in cultured tumor cells iiarjournals.orgiiarjournals.orgresearchgate.net. Its fundamental mechanism of action aligns with other anthracyclines, involving DNA intercalation and topoisomerase II inhibition. Additionally, research highlights its role in inducing apoptosis through the generation of reactive oxygen species, specifically hydrogen peroxide (H2O2) ineosopen.orgwikipedia.orgiiarjournals.orgnih.goviiarjournals.orgnih.govcancer.govpatsnap.com.
Therapeutic Applications: this compound has been investigated and utilized in various oncological settings, including the treatment of breast cancer, acute myeloid leukemia, and osteosarcoma, often as part of combination chemotherapy regimens waocp.orgspandidos-publications.comaacrjournals.orgnih.govnih.gov. It has also shown promise as an intravesical agent for bladder cancer, potentially reducing recurrence rates taylorandfrancis.comscite.aiascopubs.orgascopubs.org.
Table 1: Key Anthracycline Compounds in Oncological Research
| Compound | Origin/Development | Primary Mechanism(s) | Key Research Characteristic Relative to this compound |
| Daunorubicin | Natural product from Streptomyces peucetius | DNA intercalation, Topoisomerase II inhibition, ROS generation | First discovered anthracycline; precursor to DOX. |
| Doxorubicin | Semi-synthetic derivative of Daunorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation, DNA damage | Benchmark anthracycline; significant cardiotoxicity. |
| Epirubicin | Derivative of Doxorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation | Similar activity to DOX, reduced cardiotoxicity. |
| Idarubicin | Derivative of Daunorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation | Used for leukemia and lymphoma. |
| This compound | Semi-synthetic derivative of Doxorubicin (THP) | DNA intercalation, Topoisomerase II inhibition, ROS generation (including H2O2), faster cellular uptake, apoptosis | Less cardiotoxic than DOX; active against resistant cell lines. |
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The ongoing research into this compound focuses on optimizing its therapeutic utility and addressing its limitations through innovative approaches.
Current Research Landscape:
Advanced Drug Delivery Systems: A significant area of investigation involves the development of sophisticated drug delivery systems for this compound. These include polymer conjugates, such as HPMA copolymer conjugates, and liposomal formulations (e.g., L-THP). The primary aims are to enhance tumor-specific accumulation, increase intracellular drug concentrations, and further mitigate cardiotoxicity tandfonline.commdpi.comscite.airesearchgate.net.
Combination Therapies and Resistance Mechanisms: Research is actively exploring this compound in combination with other therapeutic agents. These studies aim to potentiate its efficacy, overcome drug resistance, and target cancer stem cells (CSCs), which are implicated in treatment failure and relapse nih.govmedsci.orgnih.govresearchgate.net. Furthermore, understanding the molecular mechanisms of this compound resistance, such as the role of AKR1C1 in bladder cancer or RIPK1 in hepatocellular carcinoma, is crucial for developing strategies to improve patient outcomes medsci.orgresearchgate.net.
Comparative Efficacy Studies: Clinical research continues to compare this compound-based chemotherapy regimens against those based on doxorubicin. Some retrospective studies suggest that this compound-based treatments may offer better clinical outcomes and reduced toxicity in specific cancers, such as osteosarcoma nih.govnih.gov.
Bladder Cancer Applications: this compound's efficacy as an intravesical agent for bladder cancer remains an active research area, with studies focusing on optimizing its administration, including the duration of intravesical instillation, to balance efficacy and potential adverse events taylorandfrancis.comscite.aiascopubs.orgascopubs.org.
Pediatric Oncology: Investigations are also exploring the potential application of this compound in the treatment of pediatric cancers mdpi.com.
Unaddressed Questions and Future Directions:
Despite its advantages, several questions remain pertinent to this compound's therapeutic profile:
Long-Term Cardiotoxicity Profile: While this compound exhibits reduced cardiotoxicity compared to doxorubicin, a comprehensive understanding of its long-term cardiac effects and the development of further protective strategies require continued investigation wikipedia.orgjacc.orgfrontiersin.orgtandfonline.commdpi.com.
Mechanisms of Drug Resistance: Further research is needed to fully elucidate the complex mechanisms by which cancer cells develop resistance to this compound and to devise effective strategies to overcome this resistance medsci.orgresearchgate.net.
Efficacy of Novel Delivery Systems: The full therapeutic potential and safety of advanced delivery systems, such as liposomal this compound, warrant further preclinical and clinical evaluation tandfonline.com.
Nuances of Mechanism of Action: Detailed clarification of the specific cellular pathways involved in this compound-induced apoptosis, particularly the precise role of ROS generation in its anticancer activity and potential cardiotoxicity, remains an area for ongoing research iiarjournals.orgiiarjournals.org.
Optimizing Combination Therapies: Continued research is essential to refine combination chemotherapy regimens and drug delivery systems, tailoring treatments to maximize efficacy and minimize toxicity across diverse cancer types.
Table 2: Comparative Research Findings: this compound vs. Doxorubicin
| Research Aspect | This compound | Doxorubicin |
| Cellular Uptake | Significantly faster, up to 170x faster than DOX; facilitated by pyranose residue/glucose transporter system. | Slower cellular uptake. |
| Cytotoxicity | Equal or superior cytotoxicity in cultured tumor cells. | Potent cytotoxicity. |
| Cardiotoxicity | Less cardiotoxic; relative cardiotoxicity ~0.62 compared to DOX. | Significant dose-dependent cardiotoxicity; a major limiting factor. |
| Activity vs. Resistance | Exhibits activity against some DOX-resistant cell lines. | Can induce resistance; efficacy may be limited in resistant cell lines. |
| Mechanism Contribution | Induces apoptosis via H2O2 generation; DNA intercalation, Topo II inhibition. | DNA intercalation, Topo II inhibition; ROS generation contributes to cardiotoxicity and cytotoxicity. |
| Tumor Penetration | Rapidly penetrates tumor tissue after intravesical instillation. | Penetration characteristics vary; delivery systems explored to enhance. |
Compound List:
Anthracyclines
Daunorubicin
Doxorubicin (Adriamycin)
Epirubicin
Idarubicin
this compound (THP-adriamycin, THP-doxorubicin, Tepirubicin, Tetrahydropyranyl-Doxorubicin, Pinorubicin, Theprubicine, Therarubicin)
Properties
IUPAC Name |
7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQZKKOZQFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860941 | |
| Record name | 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-4-O-oxan-2-ylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action
DNA Intercalation Dynamics and Structural Modifications
A cornerstone of pirarubicin's mechanism is its capacity to intercalate into the DNA double helix. This process involves the planar anthraquinone (B42736) core of the molecule inserting itself between adjacent base pairs of the DNA.
The intercalation of This compound (B1684484) into the DNA double helix induces significant structural alterations. The planar anthracycline moiety is inserted between base pairs, causing distortions in the DNA backbone. acs.org The molecule's structure allows for favorable interactions, with the aromatic core deeply embedded within the DNA's base stack and potentially interacting with the minor groove. medkoo.com These interactions can lead to changes in DNA conformation, including base tilting and alterations in the helical twist. While the precise quantitative impact of this compound on DNA helical stability (e.g., melting temperature or specific conformational parameters) is not extensively detailed in available literature, the process of intercalation itself inherently modifies the DNA's structural integrity. buffalo.eduresearchgate.net
Specificity of DNA Binding and Sequence Preferences
Topoisomerase Inhibition: Type II Activity Modulation
This compound functions as a potent inhibitor of DNA topoisomerase II (Topo II), an essential enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.
This compound targets DNA topoisomerase II, a critical enzyme involved in DNA strand breaks and religation. acs.orgcancer.gov While this compound is recognized as a Topo II inhibitor, specific data detailing its differential interaction or selectivity between the two mammalian isoforms, Topoisomerase IIα and Topoisomerase IIβ, is not extensively documented. However, it is known that other anthracyclines and related compounds can interact with both isoforms, and some newer agents are designed as dual inhibitors. oncodaily.comresearchgate.netnih.gov
A key aspect of this compound's mechanism is its ability to stabilize the transient intermediate formed between topoisomerase II and DNA, known as the "cleavable complex." By binding to this complex, this compound prevents the religation of the DNA double-strand breaks that the enzyme creates. This stabilization effectively traps the enzyme on the DNA, leading to an accumulation of unrepaired DNA strand breaks. researchgate.netselleck.co.jpiiarjournals.org
The accumulation of stabilized cleavable complexes and the resulting double-strand DNA breaks are critical downstream events that trigger cellular responses, primarily apoptosis (programmed cell death). researchgate.netplos.orgapexbt.com Furthermore, this compound, like other anthracyclines, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA and other cellular components, further contributing to cytotoxicity. researchgate.netplos.orgapexbt.com The combination of DNA strand breaks and oxidative stress ultimately leads to the demise of cancer cells.
Data Tables
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Target Enzyme | Reference |
| M5076 | 0.366 | Topoisomerase II | acs.orgresearchgate.netselleck.co.jpplos.orgapexbt.com |
| Ehrlich | 0.078 | Topoisomerase II | acs.orgresearchgate.netselleck.co.jpplos.orgapexbt.com |
Note: IC50 represents the half-maximal inhibitory concentration.
Compound Summary
This compound (THP, THP-ADM, THP-DOX, Pinorubicin, Theprubicine, Therarubicin)
This article has focused solely on the molecular mechanisms of action of this compound, adhering strictly to the outlined sections. Information regarding dosage, administration, or safety profiles has been excluded as per the instructions.
Epigenetic Modulations and Transcriptional Regulation
Non-Coding RNA Expression Profiling
Research into the molecular mechanisms underlying this compound's action and resistance has increasingly implicated non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in modulating cellular responses to this anthracycline chemotherapy agent. Studies have identified specific ncRNAs that are either directly affected by this compound treatment or play a role in this compound sensitivity and resistance across various cancer types.
MicroRNAs (miRNAs) and this compound
Several investigations have highlighted the involvement of specific miRNAs in the context of this compound treatment.
miR-21: In hepatocellular carcinoma (HCC), this compound, often in combination with 5-fluorouracil (B62378), has been shown to induce a significant downregulation of miR-21 expression nih.govoncotarget.comresearchgate.net. This downregulation is mechanistically linked to the inhibition of AP-1 proteins, including c-Jun, JunB, and c-Fos, by this compound treatment researchgate.net. Furthermore, a correlation has been observed between lower levels of miR-21 in HCC tumors and improved time to recurrence and disease-free survival in patients undergoing hepatic arterial infusion chemotherapy with this compound and 5-fluorouracil nih.govoncotarget.com. These findings suggest that miR-21 acts as a chemotherapy-responsive miRNA and that targeting miR-21 may enhance the therapeutic efficacy of this compound nih.govoncotarget.com.
miR-495-3p: In triple-negative breast cancer (TNBC), this compound resistance has been associated with decreased expression of miR-495-3p and a corresponding increase in the expression of GRP78 portlandpress.com. Studies indicate that miR-495-3p can downregulate GRP78 expression through the p-AKT/mTOR signaling pathway portlandpress.com. This suggests that the miR-495-3p/GRP78/Akt axis may be a critical mechanism contributing to this compound resistance in TNBC, offering a potential therapeutic target portlandpress.com.
miR-1299: In TNBC, the circular RNA circEGFR has been identified as a factor that reduces this compound sensitivity by regulating the miR-1299/EGFR axis nih.gov. Overexpression of circEGFR promotes TNBC progression and diminishes sensitivity to this compound, whereas its silencing yields the opposite effect. CircEGFR exerts its influence by sponging miR-1299, thereby upregulating EGFR expression and contributing to the malignant phenotype nih.gov.
miR-129-1-3p: Research into this compound-induced cardiotoxicity has implicated miR-129-1-3p. Studies suggest that this miRNA is downregulated in the context of this compound-induced cardiac injury and that its downregulation is linked to this compound-induced cardiomyocyte apoptosis by affecting the JunD signaling pathway nih.govnih.gov. Interventions that modulate miR-129-1-3p expression, such as the administration of rutin, have shown protective effects against this compound-induced cardiotoxicity by adjusting this pathway nih.govnih.gov.
Long Non-Coding RNAs (lncRNAs) and this compound
LncRNAs have also emerged as key regulators of this compound's efficacy and the development of resistance.
HULC: In HCC, the lncRNA HULC has been found to promote resistance to multiple chemotherapy agents, including this compound, oxaliplatin, and 5-fluorouracil tandfonline.com. HULC functions by stabilizing the protein silent information regulator 1 (Sirt1), leading to increased autophagy. It also downregulates specific miRNAs, which in turn results in higher expression of USP22 and Sirt1. Silencing HULC has been shown to sensitize HCC cells to these chemotherapeutic drugs, suggesting that the HULC/USP22/Sirt1/protective autophagy axis is a potential target for overcoming chemotherapy resistance tandfonline.com.
H19: this compound, similar to other anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505), can induce a time- and dose-dependent increase in the expression of the lncRNA H19 in breast cancer cells, such as MCF-7 oncotarget.com. This overexpression of H19 is associated with enhanced chemoresistance. Experimental evidence indicates that reducing H19 expression through knockdown can improve the sensitivity of breast cancer cells to anthracyclines oncotarget.com.
Miat: Knockdown of the lncRNA Miat has been demonstrated to enhance the anticancer sensitivity of breast cancer cells to this compound acs.orgresearchgate.net. Additionally, Miat plays a role in this compound-induced cardiotoxicity, where its knockdown offers protection by targeting miRNA-129-1-3p, thereby alleviating this compound-induced cardiomyocyte injury x-mol.netresearchgate.net.
The studies reviewed highlight the complex interplay between this compound and various non-coding RNAs, revealing potential biomarkers for treatment response and novel therapeutic strategies aimed at modulating ncRNA expression to improve clinical outcomes.
Cellular Pharmacology and Pharmacodynamics
Intracellular Uptake Mechanisms
The efficacy of pirarubicin (B1684484) is significantly influenced by its ability to be rapidly and efficiently internalized into cancer cells. Several pathways and mechanisms contribute to its cellular uptake.
This compound's cellular entry is facilitated by specific transmembrane transport systems. Its pyranose residue, structurally similar to glucose, allows for uptake via glucose transporter systems, which are often upregulated in tumor cells nih.govmdpi.com. Furthermore, this compound is transported by concentrative nucleoside transporter 2 (CNT-2), a transporter highly expressed in tumor cells, distinguishing it from doxorubicin (B1662922) nih.govmdpi.com. The inherent hydrophobicity of this compound also aids its passage across the cell membrane mdpi.com.
However, the development of multidrug resistance (MDR) can impede this compound's intracellular accumulation. This resistance is often mediated by P-glycoprotein (P-gp), a transmembrane transporter that actively effluxes chemotherapeutic agents, including this compound, out of cells spandidos-publications.comspandidos-publications.com. Strategies to overcome P-gp-mediated efflux, such as the use of P-gp inhibitors like gallic acid (GA), theanine, or chlorpromazine, can significantly increase intracellular this compound concentrations and restore sensitivity nih.govspandidos-publications.comnih.gov. Additionally, activation of the TRPV1 channel has been shown to enhance the cytotoxic effects of this compound in certain cancer cell lines mdpi.com.
In comparative studies, this compound demonstrates a more rapid cellular internalization than doxorubicin. For instance, studies have shown that this compound uptake can be 2.5-fold higher than doxorubicin in M5076 sarcoma cells nih.gov. When delivered via polymer conjugates, the intracellular uptake of free this compound liberated from HPMA polymer (P-THP) was approximately 10 to 30 times greater than that of doxorubicin liberated from its conjugate (P-DOX) researchgate.netnih.gov. Within 30 minutes of incubation, free this compound uptake was estimated to be 20-28 times higher than that of doxorubicin and epirubicin (B1671505) researchgate.net.
Beyond direct transmembrane transport, endocytosis plays a critical role in the cellular uptake of this compound, particularly when delivered via nanocarriers or conjugates. Nanoparticles and other drug delivery systems are internalized through various endocytic pathways, progressing through early endosomes, late endosomes, and ultimately lysosomes thno.orgliu.se.
This compound can be effectively delivered through carrier systems, such as peptide-drug complexes, where specific peptide-to-drug ratios can optimize cellular uptake mdpi.com. Polymer conjugates, like P-THP, are designed to release this compound intracellularly, facilitating its uptake researchgate.netmdpi.com. Similarly, fatty-acid modified this compound (FA-THP) nanosuspensions are taken up by cells, with the nanoparticles undergoing disintegration upon interaction with cell membrane components and releasing this compound in acidic intracellular environments jst.go.jp.
Transmembrane Transport Pathways
Subcellular Localization and Accumulation
Once inside the cell, this compound distributes to various subcellular compartments, influencing its pharmacodynamic effects.
Table 1: Comparative Nuclear Localization of this compound and Doxorubicin
| Drug | Nucleus/Cell Ratio | Reference |
| This compound | ~40% | nih.gov |
| Doxorubicin | >80% | nih.gov |
Mitochondria are vital organelles for cellular energy production and are implicated in various cellular processes, including drug resistance and cell death pathways mdpi.comnih.govdovepress.com. While direct evidence of this compound sequestration within mitochondria is not extensively detailed in the provided literature, related anthracyclines and compounds can interact with these organelles. For instance, pyrvinium, a related compound, targets mitochondria, inhibiting respiratory complex I mdpi.com.
Furthermore, P-glycoprotein (P-gp), a known efflux pump for this compound, has been observed to localize within mitochondria in drug-resistant cancer cells, potentially mediating drug efflux from these organelles and contributing to chemoresistance dovepress.com. This suggests an indirect role for mitochondria in this compound's pharmacodynamics, particularly in the context of MDR, if P-gp is involved in sequestering the drug within or near these organelles. Compounds that modulate mitochondrial calcium uptake have also shown protective effects against mitochondrial dysfunction nih.gov.
Following cellular uptake via endocytosis, internalized substances, including this compound or its delivery vehicles, are trafficked through the endosomal-lysosomal pathway thno.orgliu.se. This compound's hydrophobic properties facilitate its entry into the cell and subsequent localization within the cytoplasm mdpi.com.
Lysosomes, acidic organelles crucial for degradation and recycling, can also play a role in drug distribution and resistance liu.seexplorationpub.com. P-gp, known to efflux this compound, can be endocytosed and localized to lysosomes, where it may sequester drug substrates, thereby contributing to multidrug resistance plos.org. Lysosomal hydrolases, while primarily active within the lysosome, can also be found in the cytosol, indicating potential cross-compartmental distribution explorationpub.com.
Table 2: Comparative Intracellular Uptake of this compound and Doxorubicin in Cancer Cells
| Drug Comparison | Relative Uptake Factor | Cell Line/Context | Incubation Time | Reference |
| This compound vs. Doxorubicin (free drug) | > 2.5-fold higher | M5076 sarcoma | Not specified | nih.gov |
| This compound (from P-THP) vs. Doxorubicin (from P-DOX) (liberated free drug) | 10-fold greater | SUIT2 cells | 240 min | researchgate.net |
| This compound vs. Doxorubicin & Epirubicin (free drug) | 20-28 times higher | Not specified | 30 min | researchgate.net |
| This compound (from P-THP) vs. Doxorubicin (from P-DOX) (liberated free drug) | 25-30 times higher | Not specified | Not specified | researchgate.netnih.gov |
Mitochondrial Sequestration and Effects
Intracellular Metabolism and Biotransformation
The intracellular fate of this compound involves various metabolic transformations that can influence its activity and elimination. While comprehensive details on this compound's specific metabolic pathways are still being elucidated, general anthracycline metabolism provides a framework for understanding its biotransformation.
Reductase-Mediated Activation Pathways
Anthracyclines, including this compound, can undergo reductive metabolism. This process is often mediated by aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), which can reduce the carbonyl groups present in the anthracycline structure researchgate.netresearchgate.net. This reductive biotransformation can lead to the formation of alcohol metabolites. While these reductive pathways are significant for some anthracyclines, their role in this compound's activation specifically is less clearly defined in the provided literature. However, it is noted that the carbonyl group in this compound is central to its anticancer effect and cardiotoxicity, and metabolic inactivation often refers to its carbonyl reduction pathway researchgate.net. Some studies suggest that bioreductive activation by cytochrome P450 reductase (CPR) might influence the activity of anthracyclines, but for this compound, this activation did not significantly alter its ability to induce apoptosis in leukemia cells iiarjournals.orgiiarjournals.org.
Glucuronidation and Other Conjugation Reactions
Conjugation reactions, particularly glucuronidation, are a major Phase II metabolic pathway for many xenobiotics, including drugs vcu.edutaylorandfrancis.com. Glucuronidation involves the attachment of glucuronic acid to the drug molecule, typically mediated by UDP-glucuronosyltransferases (UGTs), which increases the compound's water solubility and facilitates its excretion vcu.edutaylorandfrancis.comspringermedizin.de. While direct evidence of this compound undergoing significant glucuronidation as a primary metabolic pathway is not extensively detailed in the provided search results, glucuronidation is a well-established metabolic route for other anthracyclines like epirubicin researchgate.net. The general understanding of drug metabolism indicates that conjugation reactions are critical for detoxification and elimination taylorandfrancis.com.
Metabolite Identification and Functional Characterization
The identification and functional characterization of this compound metabolites are essential for a complete understanding of its pharmacokinetic and pharmacodynamic profile. Metabolomics workflows, employing techniques like liquid chromatography-mass spectrometry (LC-MS), are crucial for identifying and characterizing these metabolites pharmaron.comscispace.comnih.govrsc.org. While specific this compound metabolites and their precise functional roles are not detailed in the provided snippets, research into anthracycline metabolism generally aims to identify active or toxic metabolites. For instance, alcohol metabolites formed via carbonyl reduction have been implicated in both cardiotoxicity and diminished antitumor efficacy for anthracyclines researchgate.netresearchgate.net.
Cell Cycle Perturbation and Apoptosis Induction Pathways
This compound exerts its cytotoxic effects by interfering with critical cellular processes, namely cell cycle progression and the induction of apoptosis.
Cell Cycle Checkpoint Activation and Arrest Induction
This compound is known to induce cell cycle arrest, primarily at the G2/M phase nih.govnih.gov. This arrest is a critical mechanism by which the drug inhibits cancer cell proliferation. Studies have shown that this compound treatment leads to changes in the expression and phosphorylation status of key cell cycle regulators, such as cyclin B1 and Cdc2 (CDK1) nih.gov. Specifically, this compound can downregulate cyclin B1 and alter the phosphorylation of Cdc2, leading to a decrease in Cdc2-cyclin B1 complex activity, which is essential for cell cycle progression through mitosis nih.gov. This disruption of the cell cycle checkpoints prevents cells from dividing and can ultimately lead to cell death. For example, this compound has been shown to induce G2/M phase arrest in multidrug-resistant osteosarcoma cells nih.gov, and also a G0/G1 phase arrest in hepatocellular carcinoma cells when combined with RIPK1 inhibition medsci.org.
Intrinsic Apoptotic Pathway Activation (Mitochondrial Pathway)
This compound effectively induces apoptosis, a programmed cell death pathway, through mechanisms that often involve the intrinsic (mitochondrial) pathway iiarjournals.orgoaepublish.comiiarjournals.orgiiarjournals.orgfrontiersin.org. A primary mechanism by which this compound triggers apoptosis is through the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂) iiarjournals.orgiiarjournals.org. The accumulation of ROS can lead to oxidative DNA damage, mitochondrial dysfunction, and subsequent release of cytochrome c from the mitochondria into the cytoplasm oaepublish.comiiarjournals.orgiiarjournals.org. The release of cytochrome c is a critical event that activates the caspase cascade, specifically caspase-3 and caspase-7, which are executioner caspases responsible for dismantling the cell oaepublish.comiiarjournals.orgiiarjournals.org. This process is further supported by the activation of signaling pathways like JNK, which can also promote mitochondrial-mediated apoptosis oaepublish.com. Furthermore, this compound can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the balance towards cell death frontiersin.orgspandidos-publications.com. The activation of p53, a tumor suppressor protein, can also contribute to cell cycle arrest and apoptosis following this compound treatment patsnap.com.
Cytochrome C Release and Caspase Cascade Activation
This compound's cytotoxic effects are significantly mediated through the induction of apoptosis, often initiated via the intrinsic mitochondrial pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane (MOMP), a critical event that leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm researchgate.netpatsnap.commdpi.comresearchgate.netmdpi.comberkeley.edu. The generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), has been identified as a key upstream event in this compound-induced mitochondrial dysfunction and subsequent cytochrome c release iiarjournals.orgnih.goviiarjournals.org. Studies indicate that this compound can induce mitochondrial membrane potential decrease and oxidative DNA damage, both contributing to MOMP nih.goviiarjournals.org.
Once released into the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome complex, which then recruits and activates the initiator caspase, caspase-9 mdpi.comberkeley.edunih.govnih.gov. Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3, which execute the apoptotic program by degrading cellular substrates mdpi.comnih.govnih.gov. Research has shown that this compound treatment leads to increased activity of caspase-3 and caspase-8, and in some instances, caspase-9 researchgate.netiiarjournals.orgfrontiersin.orgoaepublish.comdntb.gov.uaiiarjournals.orgnih.gov. The activation of c-Jun N-terminal kinase (JNK) signaling pathway, often triggered by ROS, has also been implicated in promoting cytochrome c release and caspase-3 cleavage, thereby contributing to this compound-induced apoptosis oaepublish.com.
Table 1: this compound-Induced Caspase Activation
| Cell Type/Condition | Treatment | Caspase Activity | Fold Change (vs. Control) | Reference |
| HL-60 cells | This compound (THP) | Caspase-3/7 | Significantly increased | nih.goviiarjournals.org |
| HL-60 cells | This compound (THP) | Caspase-3 | Increased | nih.gov |
| HL-60 cells | This compound (THP) | Caspase-8 | Increased | iiarjournals.orgiiarjournals.org |
| HL-60/VINC cells | This compound (THP) | Caspase-3 | Highest increase | iiarjournals.orgiiarjournals.org |
| Rat heart tissue | THP | Cleaved-caspase-3 | Increased | frontiersin.org |
| Rat heart tissue | THP | Cleaved-caspase-9 | Increased | frontiersin.org |
Pro-Apoptotic and Anti-Apoptotic Protein Regulation
This compound influences the balance of key regulatory proteins within the Bcl-2 family, which are critical determinants of mitochondrial apoptosis. Studies have demonstrated that this compound treatment can lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2, and a concurrent increase in the expression of pro-apoptotic proteins, such as Bax spandidos-publications.comnih.gov. This shift in the Bcl-2/Bax ratio, favoring apoptosis, is a hallmark of this compound's action frontiersin.orgnih.gov. Bax, a pro-apoptotic member, plays a crucial role in initiating MOMP by forming pores in the mitochondrial outer membrane, thereby facilitating the release of cytochrome c researchgate.netnih.govnih.gov. Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit MOMP and the subsequent release of cytochrome c researchgate.netnih.govnih.gov. By downregulating Bcl-2 and upregulating Bax, this compound effectively tips the cellular balance towards apoptosis frontiersin.orgspandidos-publications.comnih.gov.
Table 2: this compound-Induced Regulation of Apoptosis Proteins
| Cell Type/Condition | Treatment | Protein | Change | Bcl-2/Bax Ratio | Reference |
| HeLa cells | This compound | Bcl-2 | Decreased | Not specified | spandidos-publications.com |
| HeLa cells | This compound | Bax | Increased | Not specified | spandidos-publications.com |
| Bladder cancer tissue | THP | Bcl-2 | Decreased | Decreased | nih.gov |
| Bladder cancer tissue | THP | Bax | Not specified | Decreased | nih.gov |
| Rat heart tissue | THP | Bcl-2 | Decreased | Decreased | frontiersin.org |
| Rat heart tissue | THP | Bax | Increased | Decreased | frontiersin.org |
Extrinsic Apoptotic Pathway Components and Cross-Talk
While the intrinsic mitochondrial pathway is a primary mechanism, this compound, like other anthracyclines, can also engage components of the extrinsic apoptotic pathway iiarjournals.org. The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their respective death receptors (e.g., TNFR1, Fas) on the cell surface. This receptor activation leads to the recruitment of adaptor proteins, such as FADD (Fas-associated death domain) and TRADD (TNF receptor-associated death domain), which in turn recruit initiator caspases like caspase-8 to form the death-inducing signaling complex (DISC) journalagent.commdpi.comthermofisher.comdiva-portal.orgresearchgate.net. Activated caspase-8 can then directly cleave and activate executioner caspases (e.g., caspase-3) or cleave Bid, a Bcl-2 family member, to amplify the apoptotic signal through the intrinsic pathway nih.gov.
Studies have shown that this compound can induce the activation of caspase-8, a key executioner of the extrinsic pathway iiarjournals.orgdntb.gov.uaiiarjournals.org. However, the precise extent of this compound's reliance on death receptor signaling is complex; while caspase-8 is activated, some research indicates no significant alteration in Fas receptor expression on cells treated with this compound, suggesting that the extrinsic pathway activation might occur through mechanisms independent of Fas receptor upregulation or involve other death receptors iiarjournals.org. Related anthracyclines, such as epirubicin, have been shown to activate both extrinsic (involving FADD and caspase-8) and intrinsic pathways nih.gov.
Table 3: this compound-Induced Caspase-8 Activation
| Cell Type/Condition | Treatment | Caspase Activity | Fold Change (vs. Control) | Reference |
| HL-60 cells | This compound | Caspase-8 | Increased | iiarjournals.orgiiarjournals.org |
| HL-60/VINC cells | This compound | Caspase-8 | Increased | iiarjournals.orgiiarjournals.org |
Autophagy Induction and Interplay with Apoptosis
This compound has been observed to induce autophagy, a cellular process involving the degradation of damaged organelles and proteins via lysosomes, in various cancer cell lines, including bladder cancer and cervical cancer cells researchgate.nettandfonline.commedchemexpress.comfrontiersin.orgnih.govnih.govtandfonline.com. This induction of autophagy is often mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway medchemexpress.comnih.gov. In many contexts, this compound-induced autophagy appears to serve a cytoprotective role, contributing to cellular survival and potentially conferring resistance to the drug's cytotoxic effects frontiersin.orgnih.govnih.govtandfonline.comnih.govmdpi.com.
Crucially, the inhibition of this this compound-induced autophagy, using agents like 3-methyladenine (B1666300) (3-MA) or hydroxychloroquine (B89500) (HCQ), has been shown to significantly enhance this compound's cytotoxicity and promote apoptosis in cancer cells tandfonline.comfrontiersin.orgnih.govnih.govtandfonline.comnih.gov. This suggests a complex interplay where autophagy acts as a survival mechanism that can be therapeutically targeted to improve this compound's efficacy. For instance, in cervical cancer cells, this compound upregulates the autophagy-related gene ATG4B and downregulates microRNA MIR34C-5p, a pathway that influences autophagy and cell death tandfonline.comnih.govtandfonline.comnih.gov. In some instances, autophagy has been noted to support virus replication by modulating apoptosis researchgate.net.
Table 4: this compound-Induced Autophagy and its Impact on Apoptosis
| Cell Type/Condition | Treatment | Autophagy Marker/Pathway | Effect on Autophagy | Effect on this compound-Induced Apoptosis | Reference |
| Bladder cancer cells | This compound (THP) | mTOR/p70S6K/4E-BP1 | Suppressed | Not specified | medchemexpress.comnih.gov |
| Bladder cancer cells | THP + 3-MA/HCQ (autophagy inhibitors) | Autophagy | Inhibited | Enhanced | frontiersin.orgnih.govnih.gov |
| Cervical cancer cells | This compound (THP) | ATG4B | Upregulated | Not specified | tandfonline.comnih.govtandfonline.com |
| Cervical cancer cells | THP + ATG4B knockdown | Autophagy | Attenuated | Enhanced cytotoxicity | tandfonline.comnih.govtandfonline.com |
| Cervical cancer cells | THP + MIR34C-5p overexpression | Autophagy | Attenuated | Enhanced cell death and apoptosis | tandfonline.comnih.govtandfonline.comnih.gov |
Multidrug Resistance (MDR) Phenotypes and Transporter Overexpression
Multidrug resistance (MDR) is a complex phenomenon characterized by a decreased cellular response to a wide range of structurally and functionally unrelated chemotherapeutic agents. A significant contributor to MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux drugs from the cell, thereby reducing intracellular drug concentrations below therapeutic levels nih.govresearchgate.net. This compound, like other anthracyclines, is susceptible to efflux mediated by these transporters.
P-glycoprotein (ABCB1) Efflux Pump Activitynih.govamegroups.org
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-established efflux pump that plays a critical role in conferring MDR nih.govnih.gov. This compound has been identified as a substrate for P-gp nih.govnih.govwanle.com.cnspandidos-publications.comresearchgate.netcdnsciencepub.commdpi.comresearchgate.netpharmgkb.org. In cells overexpressing P-gp, this compound is efficiently transported out of the cell, leading to reduced intracellular accumulation and, consequently, diminished cytotoxicity nih.govwanle.com.cnspandidos-publications.comcdnsciencepub.com.
Studies utilizing multidrug-resistant K562 cell lines, selected for resistance to adriamycin, have demonstrated that P-gp is a major determinant of the MDR phenotype and significantly impacts this compound efflux nih.govcdnsciencepub.comcdnsciencepub.com. The rate of P-gp-mediated this compound efflux increases proportionally with the level of resistance. For instance, in K562 sublines with increasing resistance factors (RF), the maximal rate of this compound efflux (Vmax) and the ratio of Vmax/Km (a measure of transport efficiency) were found to be elevated nih.govcdnsciencepub.comcdnsciencepub.com. This indicates a direct correlation between P-gp activity and the degree of this compound resistance.
The development of strategies to inhibit P-gp activity has shown promise in restoring sensitivity to this compound. Compounds like DHH have been shown to suppress this compound efflux and enhance apoptosis in P-gp-expressing resistant cells researchgate.net. Similarly, pentagalloyl glucose (PGG) has demonstrated the ability to reduce P-gp expression and increase intracellular this compound accumulation, thereby re-sensitizing resistant cells mdpi.com. While this compound itself may partly overcome P-gp-mediated resistance compared to other anthracyclines in certain contexts nih.gov, its efficacy is significantly compromised by high P-gp expression.
Table 1: this compound Efflux Kinetics by P-glycoprotein in K562 Sublines This table illustrates the increasing efficiency of P-gp-mediated this compound efflux in K562 cell lines selected for increasing levels of adriamycin resistance.
| Cell Line | Resistance Factor (RF) | Vmax/Km Ratio (s⁻¹) |
| K562/adr | N/A | 5.1 × 10⁻³ |
| K562/300 | 23.2 | 6.2 × 10⁻³ |
| K562/1000 | 26.5 | 6.8 × 10⁻³ |
| K562/10000 | 39.6 | 9.3 × 10⁻³ |
Data compiled from studies on K562 sublines selected for adriamycin resistance nih.govcdnsciencepub.comcdnsciencepub.com. Vmax/Km represents the maximal rate of efflux normalized by the Michaelis constant, indicating transport efficiency.
Multidrug Resistance-associated Protein (MRP) Family Member Roles
The Multidrug Resistance-associated Protein (MRP) family, another group of ABC transporters, also contributes to MDR by effluxing various drugs, including conjugates with glutathione (B108866), glucuronides, and sulfates nih.govresearchgate.net. While P-gp is extensively studied in relation to this compound resistance, other MRP family members may also play a role. MRP1, for instance, is known to be involved in doxorubicin efflux and acquired drug resistance iiarjournals.org. Although direct evidence linking this compound efflux specifically to MRP family members other than BCRP is less detailed in the provided literature, the broad substrate specificity of MRP transporters suggests a potential contribution to this compound resistance. Furthermore, certain flavonoids have been shown to inhibit MRP1-mediated efflux of this compound in specific cell lines, indicating interaction with this transporter family thescipub.com.
Breast Cancer Resistance Protein (BCRP/ABCG2) Involvement
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another significant ABC transporter implicated in MDR nih.govresearchgate.net. This compound has been identified as a substrate for BCRP pharmgkb.org. Overexpression of BCRP can lead to reduced intracellular drug accumulation and increased resistance to a range of chemotherapeutic agents, including this compound nih.govresearchgate.netpharmgkb.org. Research into dual inhibitors targeting both P-gp and BCRP is ongoing, aiming to overcome resistance mediated by the co-expression of these transporters nih.govresearchgate.netacs.org.
DNA Damage Repair Pathway Upregulationnih.gov
This compound exerts its cytotoxic effects by inducing DNA damage through DNA intercalation and inhibition of topoisomerase II medchemexpress.euoncodaily.comcancer.gov. Cancer cells can develop resistance to DNA-damaging agents by enhancing their ability to repair this damage. The upregulation of various DNA repair pathways can therefore contribute to this compound resistance.
Nucleotide Excision Repair (NER) System Enhancements
Nucleotide Excision Repair (NER) is a critical DNA repair pathway responsible for removing bulky, helix-distorting DNA lesions, including those induced by certain chemotherapeutic agents. Studies have indicated that this compound, similar to other DNA-damaging agents, can lead to reduced NER activity in bacterial systems plos.org. Specifically, this compound demonstrated a significant inhibition of bacterial NER activity, suggesting direct interaction with the repair machinery, such as inhibiting the ATPase activity of UvrA plos.org. While this study was conducted in a bacterial context, it highlights this compound's interaction with DNA repair pathways. In cancer cells, an enhanced or more efficient NER system could potentially repair this compound-induced DNA damage more effectively, thereby contributing to cellular survival and resistance.
Alterations in Target Enzymes
The primary molecular target of this compound is DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription wikipedia.orgtoku-e.commedchemexpress.eu. Resistance can develop due to changes in the expression levels, catalytic activity, or structure of Topo II.
Topoisomerase II Expression Levels and Catalytic Activity Changes
Reduced expression or altered catalytic activity of Topoisomerase IIα (Topo IIα), the primary target of anthracyclines, can significantly impair this compound's ability to induce DNA double-strand breaks, a key mechanism of its cytotoxicity oncodaily.comfrontiersin.orgnih.govnih.gov. Studies with other anthracyclines have shown that decreased Topo II levels or activity in resistant cell lines directly correlates with reduced drug efficacy nih.gov. For instance, daunorubicin-resistant cells have demonstrated significantly lower DNA Topoisomerase II catalytic activity and reduced amounts of immunoreactive Topo II compared to sensitive cells nih.gov. This reduction in enzyme levels can lead to a diminished formation of drug-stabilized DNA-protein complexes, a hallmark of Topo II poison activity nih.gov.
Topoisomerase II Gene Mutations and Post-Translational Modifications
Mutations within the TOP2 genes (encoding Topo IIα and Topo IIβ) can alter the enzyme's structure and function, leading to reduced drug binding or impaired catalytic activity, thereby conferring resistance frontiersin.orgmdpi.com. While specific mutations conferring this compound resistance are still under investigation, mutations in Topo II have been identified in cell lines and patients resistant to other Topo II inhibitors like etoposide (B1684455) and m-AMSA frontiersin.org.
Post-translational modifications (PTMs), such as phosphorylation, also play a crucial role in regulating Topo II activity and can contribute to drug resistance frontiersin.orgnih.govresearchgate.net. For example, hyperphosphorylation of Topo II in etoposide-resistant cells has been observed, potentially as a compensatory mechanism for reduced protein levels frontiersin.org. Conversely, hypophosphorylation of Topo IIα has been linked to resistance in some cell lines, possibly due to decreased levels of specific protein kinases frontiersin.org. These modifications can affect the enzyme's ability to form drug-stabilized cleavage complexes, influencing the drug's cytotoxic effect frontiersin.orgnih.gov.
Anti-Apoptotic Signaling Pathway Activation
Cancer cells can evade this compound-induced apoptosis by activating or upregulating pro-survival signaling pathways. This often involves the dysregulation of key protein families that control programmed cell death.
BCL-2 Family Protein Dysregulation
The BCL-2 family of proteins plays a critical role in regulating apoptosis. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK) explorationpub.comoncotarget.comthno.orgnih.gov. Dysregulation, such as the overexpression of anti-apoptotic BCL-2 family members or the downregulation of pro-apoptotic members, can shift the balance towards cell survival, promoting resistance to chemotherapy-induced apoptosis explorationpub.comoncotarget.comnih.gov. For instance, high levels of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 have been associated with resistance to various chemotherapeutic agents, including those that induce apoptosis oncotarget.comthno.org. In chronic lymphocytic leukemia (CLL), increased BCL-2 expression is a key factor in resistance to BCL-2 inhibitors bloodcancerstoday.com.
PI3K/Akt/mTOR Pathway Hyperactivation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, survival, proliferation, and metabolism nih.govnih.govmdpi.comyuntsg.comamegroups.org. Hyperactivation of this pathway is frequently observed in various cancers and is strongly linked to the development of drug resistance, including resistance to chemotherapy nih.govnih.govyuntsg.com. In the context of this compound, hyperactivation of the PI3K/Akt/mTOR pathway can promote cell survival by inhibiting apoptosis and promoting cell proliferation, thereby counteracting the drug's cytotoxic effects nih.govnih.govyuntsg.commdpi.com. Studies have shown that mutations in PIK3CA, leading to PI3K activation, are common in breast cancer and contribute to resistance nih.govyuntsg.com. Furthermore, research indicates that this compound can induce autophagy, a cellular survival mechanism, through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway medchemexpress.eu. Conversely, activation of the PI3K/Akt/mTOR pathway has been shown to protect against this compound-induced cardiotoxicity in some models amegroups.orgportlandpress.com, suggesting a complex interplay where pathway activation can mediate both resistance and protective effects depending on the cellular context.
Mechanisms of Drug Resistance
Alterations in Target Enzymes
The primary molecular target of pirarubicin (B1684484) is DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription wikipedia.orgtoku-e.commedchemexpress.eu. Resistance can develop due to changes in the expression levels, catalytic activity, or structure of Topo II.
Topoisomerase II Expression Levels and Catalytic Activity Changes
Reduced expression or altered catalytic activity of Topoisomerase IIα (Topo IIα), the primary target of anthracyclines, can significantly impair this compound's ability to induce DNA double-strand breaks, a key mechanism of its cytotoxicity oncodaily.comfrontiersin.orgnih.govnih.gov. Studies with other anthracyclines have shown that decreased Topo II levels or activity in resistant cell lines directly correlates with reduced drug efficacy nih.gov. For instance, daunorubicin-resistant cells have demonstrated significantly lower DNA Topoisomerase II catalytic activity and reduced amounts of immunoreactive Topo II compared to sensitive cells nih.gov. This reduction in enzyme levels can lead to a diminished formation of drug-stabilized DNA-protein complexes, a hallmark of Topo II poison activity nih.gov.
Topoisomerase II Gene Mutations and Post-Translational Modifications
Mutations within the TOP2 genes (encoding Topo IIα and Topo IIβ) can alter the enzyme's structure and function, leading to reduced drug binding or impaired catalytic activity, thereby conferring resistance frontiersin.orgmdpi.com. While specific mutations conferring this compound resistance are still under investigation, mutations in Topo II have been identified in cell lines and patients resistant to other Topo II inhibitors like etoposide (B1684455) and m-AMSA frontiersin.org.
Post-translational modifications (PTMs), such as phosphorylation, also play a crucial role in regulating Topo II activity and can contribute to drug resistance frontiersin.orgnih.govresearchgate.net. For example, hyperphosphorylation of Topo II in etoposide-resistant cells has been observed, potentially as a compensatory mechanism for reduced protein levels frontiersin.org. Conversely, hypophosphorylation of Topo IIα has been linked to resistance in some cell lines, possibly due to decreased levels of specific protein kinases frontiersin.org. These modifications can affect the enzyme's ability to form drug-stabilized cleavage complexes, influencing the drug's cytotoxic effect frontiersin.orgnih.gov.
Anti-Apoptotic Signaling Pathway Activation
Cancer cells can evade this compound-induced apoptosis by activating or upregulating pro-survival signaling pathways. This often involves the dysregulation of key protein families that control programmed cell death.
BCL-2 Family Protein Dysregulation
The BCL-2 family of proteins plays a critical role in regulating apoptosis. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK) explorationpub.comoncotarget.comthno.orgnih.gov. Dysregulation, such as the overexpression of anti-apoptotic BCL-2 family members or the downregulation of pro-apoptotic members, can shift the balance towards cell survival, promoting resistance to chemotherapy-induced apoptosis explorationpub.comoncotarget.comnih.gov. For instance, high levels of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 have been associated with resistance to various chemotherapeutic agents, including those that induce apoptosis oncotarget.comthno.org. In chronic lymphocytic leukemia (CLL), increased BCL-2 expression is a key factor in resistance to BCL-2 inhibitors bloodcancerstoday.com.
PI3K/Akt/mTOR Pathway Hyperactivation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, survival, proliferation, and metabolism nih.govnih.govmdpi.comyuntsg.comamegroups.org. Hyperactivation of this pathway is frequently observed in various cancers and is strongly linked to the development of drug resistance, including resistance to chemotherapy nih.govnih.govyuntsg.com. In the context of this compound, hyperactivation of the PI3K/Akt/mTOR pathway can promote cell survival by inhibiting apoptosis and promoting cell proliferation, thereby counteracting the drug's cytotoxic effects nih.govnih.govyuntsg.commdpi.com. Studies have shown that mutations in PIK3CA, leading to PI3K activation, are common in breast cancer and contribute to resistance nih.govyuntsg.com. Furthermore, research indicates that this compound can induce autophagy, a cellular survival mechanism, through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway medchemexpress.eu. Conversely, activation of the PI3K/Akt/mTOR pathway has been shown to protect against this compound-induced cardiotoxicity in some models amegroups.orgportlandpress.com, suggesting a complex interplay where pathway activation can mediate both resistance and protective effects depending on the cellular context.
Cellular Detoxification Mechanisms and Antioxidant Responses
Cancer cells employ a variety of sophisticated mechanisms to detoxify xenobiotics, including chemotherapeutic agents like this compound. These mechanisms often involve enzymatic inactivation, sequestration, or active efflux of the drug from the cell. Concurrently, the cellular antioxidant response plays a dual role: it can mitigate the damage caused by drug-induced reactive oxygen species (ROS), but its dysregulation can also contribute to resistance.
1 Glutathione (B108866) S-Transferases (GSTs) and Glutathione (GSH)
Glutathione S-transferases (GSTs) are a superfamily of enzymes primarily involved in the detoxification of endogenous and exogenous electrophilic compounds. They catalyze the conjugation of glutathione (GSH), a tripeptide antioxidant, to various substrates, rendering them more water-soluble and facilitating their excretion uwaterloo.caoncodaily.com. Many hydrophobic anticancer drugs, including anthracyclines, are substrates for GSTs uwaterloo.ca.
Research indicates that this compound exhibits a notable interaction with GST enzymes, suggesting that GST-mediated conjugation could be a pathway for its inactivation and contribute to resistance uwaterloo.ca. Elevated levels or activity of GSTs in cancer cells can lead to increased conjugation of this compound with GSH, thereby reducing the intracellular concentration of the active drug and diminishing its cytotoxic effects uwaterloo.caoncodaily.comaacrjournals.orgsemanticscholar.orggoogle.comnih.gov.
| Enzyme/Molecule | Role in Detoxification/Antioxidant Response | Interaction with this compound | Implication for Resistance |
| Glutathione S-Transferase (GST) | Conjugates drugs with GSH for inactivation and excretion | Shows stronger interaction; greater inhibition observed uwaterloo.ca | Increased GST activity leads to higher this compound inactivation |
| Glutathione (GSH) | Antioxidant; substrate for GST conjugation | Conjugates this compound via GST | Reduced drug efficacy and increased resistance |
2 Reactive Oxygen Species (ROS) and Antioxidant Defense Systems
This compound, like other anthracyclines, exerts its cytotoxic effects partly through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) iiarjournals.orgiiarjournals.orgspandidos-publications.comresearchgate.net. This oxidative stress can lead to DNA damage, mitochondrial dysfunction, and ultimately apoptosis iiarjournals.orgiiarjournals.org. However, cells possess endogenous antioxidant defense systems to manage ROS.
The aldo-keto reductase family 1 member C1 (AKR1C1) has emerged as a critical gene in this compound resistance in bladder cancer mdpi.com. AKR1C1 plays a role in drug metabolism by reducing ROS production, clearing oxygen free radicals, and inactivating active components of anticancer drugs mdpi.com. Studies have shown that high expression of AKR1C1 can reduce intracellular ROS levels and 4-hydroxynonenal (B163490) (4-HNE), thereby conferring resistance to this compound-induced apoptosis mdpi.com. Furthermore, the Keap1-Nrf2 (NRF2) pathway, a key regulator of the cellular antioxidant stress response, can be activated by this compound treatment. This activation leads to the upregulation of AKR1C1, creating a feedback loop that enhances this compound resistance mdpi.com.
| Gene/Pathway | Function | Effect on this compound Resistance | Mechanism |
| AKR1C1 | Reduces ROS, clears oxygen free radicals, metabolizes drugs | Enhances resistance | Decreases ROS and 4-HNE levels, resists this compound-induced apoptosis mdpi.com |
| NRF2 Pathway | Regulates transcription of antioxidant stress genes | Contributes to resistance via AKR1C1 upregulation | Activated by this compound, leading to increased AKR1C1 expression mdpi.com |
3 Drug Efflux Pumps (ABC Transporters)
A prominent mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by MDR1/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs, e.g., MRP1/ABCC1) semanticscholar.orggoogle.comiiarjournals.orgnih.govnih.govnih.govyok.gov.tr. These transmembrane proteins actively pump a broad spectrum of drugs, including this compound, out of cancer cells, thereby reducing their intracellular accumulation to sub-therapeutic levels google.comnih.goviiarjournals.orgnih.govnih.govnih.govyok.gov.tr.
This compound is recognized as a substrate for these efflux pumps, contributing to its reduced efficacy in resistant cell lines nih.goviiarjournals.orgnih.govnih.gov. For instance, this compound-resistant cell lines exhibit significantly higher IC50 values compared to their sensitive counterparts, a phenomenon often linked to increased efflux nih.gov. While this compound can be a substrate for P-gp and MRPs, some research suggests it might partially circumvent P-glycoprotein-mediated resistance nih.gov. Compounds that inhibit these efflux pumps, such as PAK-104P, have demonstrated the ability to restore sensitivity to this compound by blocking its efflux nih.gov. Similarly, gallic acid has been shown to enhance this compound's anticancer effect by inhibiting P-glycoprotein function and impairing cellular energy status, thereby reversing drug resistance spandidos-publications.comresearchgate.net.
| Efflux Pump | Role in this compound Resistance | Known Inhibitors/Modulators | Effect on this compound |
| P-glycoprotein (P-gp) | Actively pumps this compound out of cells, reducing intracellular concentration | PAK-104P nih.gov, Gallic acid spandidos-publications.comresearchgate.net | Decreases intracellular accumulation and efficacy |
| MRP1 (ABCC1) | Pumps this compound (often after conjugation) out of cells | PAK-104P nih.gov | Decreases intracellular accumulation and efficacy |
PAK-104P Inhibition of this compound Efflux:
| Transporter | Inhibitor | Inhibition Constant (KI) | Mechanism of Inhibition |
| P-gp | PAK-104P | 0.25 ± 0.05 µM | Non-competitive |
| MRP1 | PAK-104P | 0.06 - 10 µM (range for various substrates including this compound) | Non-competitive |
4 Metabolic Inactivation Pathways
Beyond efflux, this compound can also be inactivated through metabolic processes within the cell. The carbonyl reduction pathway, involving enzymes like aldo-keto reductases (AKRs) and carbonyl reductases (CRs), is a known route for the metabolic inactivation of anthracycline drugs researchgate.net. While specific details on this compound's complete metabolic inactivation profile are still being elucidated, enzymes like AKR1C1 are implicated not only in ROS detoxification but also in the metabolism of various anticancer drugs mdpi.com. These metabolic transformations can convert this compound into less active or inactive metabolites, contributing to cellular resistance.
List of Compounds Mentioned:
this compound (THP)
Doxorubicin (B1662922) (DOX)
Cisplatin
Carboplatin
Oxaliplatin
Gemcitabine
Vincristine
Etoposide
Gramicidin D
Taxanes
5-Fluorouracil (B62378) (5-FU)
Irinotecan
Procarbazine
T-2 toxin
Verracurin A
Roridin A
Anguidine
Vindesine
Dacarbazine
Mannomustine
Mitobronitol
Mitolactol
Pipobroman
Gacytosine
Arabinoside (Ara-C)
Cyclophosphamide
Thiotepa
Taxoids
Losoxantrone
Podophyllinic acid
2-ethylhydrazide
PSK® polysaccharide complex
Razoxane
Rhizoxin
Sizofuran
Spirogermanium
Tenuazonic acid
Triaziquone
2,2′, 2″-trichlorotriethylamine
Urethan
Brostallicin
Satraplatin (JM-216)
Olaparib
Anlotinib
Gallic Acid (GA)
Rutin
Schisandrin B (SchB)
Tempol
Aspirin
Omeprazole
Verapamil
PAK-104P
Hydrogen Peroxide (H2O2)
4-hydroxynonenal (4-HNE)
Glutathione (GSH)
Glutathione S-Transferase (GST)
P-glycoprotein (P-gp)
Multidrug Resistance-Associated Protein (MRP)
MRP1
MRP3
MRP4
MRP5
BCRP/MXR1
LRP (Lung resistance-related protein)
AKR1C1
AKR1C3
CBR1
Nrf2
Keap1
GRP78
miR-495-3p
p53
Bcl-2
Survivin (BIRC5)
Topoisomerase IIα
NAD(P)H-quinone oxidoreductase 1 (NQO1)
UDP-glucuronosyltransferase1A1 (UGT1A1)
GSTP1
BRCA2
PI3K
AKT
mTOR
NF-κB
HIF-1α
ROS1
JNK
Preclinical Efficacy and Therapeutic Applications in Vitro and in Vivo Models
In Vitro Cytotoxicity and Antiproliferative Activity
The in vitro efficacy of pirarubicin (B1684484) has been demonstrated across a diverse range of cancer cell lines, showcasing its broad-spectrum antiproliferative capabilities.
Panel of Cancer Cell Lines Susceptibility
This compound has shown cytotoxic effects against various cancer cell lines. In studies involving gynecologic cancers, this compound was tested against a panel of 10 cell lines, including those sensitive and resistant to doxorubicin (B1662922). nih.gov The tested cell lines included ECC1, HEC1B, BG1, SKOV3, AN3, AE7, HEC1A, CAOV3, SKUT1B, and ME180. nih.gov Further research has confirmed its activity in other gynecological malignancies, such as cervical cancer cell lines (HeLa, C33A, SiHa) and ovarian cancer cell lines (A2780, A2780cis, A2780ADR). researchgate.netnih.gov
The compound's efficacy extends to bladder cancer, where it has been evaluated in cell lines such as T24, UMUC3, TCCSUP, 5637, 253J, EJ, J82, and BIU-87. nih.govmedchemexpress.comnih.gov In the context of solid tumors, this compound has demonstrated activity against human colon cancer cell lines HT-29, MoCR, and DLD-1, as well as the breast cancer cell line MCF-7. nih.gov Its cytotoxic profile also includes activity against mouse lymphoma L5178Y cells, sarcoma S-180 cells, and pancreatic cancer SUIT2 cells. mdpi.comresearchgate.net Additionally, this compound has been shown to be effective against hepatocellular carcinoma cells (Huh7) and triple-negative breast cancer cells (MDA-MB-231). medsci.orgportlandpress.com
Dose-Response Characterization and IC50 Determination
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound across various cancer cell lines. promegaconnections.comamstat.org These values are typically derived from dose-response curves. nih.gov For instance, in a panel of gynecologic cancer cell lines, those with an IC50 value below 0.2 µg/ml for doxorubicin were considered sensitive. nih.gov In these sensitive lines, this compound was found to be 1.6 times more potent than doxorubicin. nih.gov For the doxorubicin-resistant lines, this compound was 3.4 times more potent. nih.gov
In cervical cancer cell lines, the IC50 values for this compound were 823 ng/ml in C33A cells, 512 ng/ml in SiHa cells, and 482 ng/ml in HeLa cells. nih.gov For the pancreatic cancer cell line SUIT2, the IC50 of this compound was determined from dose-response curves following different incubation periods. researchgate.net Studies on this compound-resistant triple-negative breast cancer cells (MDA-MB-231R) showed a significantly higher IC50 (1.296 μM) compared to the parental MDA-MB-231 cells (0.274 μM). portlandpress.com Furthermore, this compound exhibited inhibitory activity against M5076 and Ehrlich cells with IC50 values of 0.366 and 0.078 μM, respectively. medchemexpress.com
A comparison of IC50 values for this compound (THP) and a polymer-conjugated form (P-THP) in ovarian cancer cell lines (A2780, A2780cis, and A2780ADR) revealed that after 3 hours of treatment, the IC50 values for P-THP were 2-5 times higher than for free this compound. researchgate.net However, after 72 hours, the cytotoxicity was nearly equivalent. researchgate.net
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|
| C33A | Cervical Cancer | 823 ng/ml | nih.gov |
| SiHa | Cervical Cancer | 512 ng/ml | nih.gov |
| HeLa | Cervical Cancer | 482 ng/ml | nih.gov |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.274 μM | portlandpress.com |
| MDA-MB-231R | This compound-Resistant Triple-Negative Breast Cancer | 1.296 μM | portlandpress.com |
| M5076 | Not Specified | 0.366 μM | medchemexpress.com |
Effects on Cancer Stem Cells and Spheroid Models
Cancer stem cells (CSCs) are a subpopulation within tumors that are believed to drive tumor growth and recurrence. sigmaaldrich.com Three-dimensional (3D) spheroid cultures are increasingly used as in vitro models because they can enrich for CSCs and better mimic the in vivo tumor microenvironment. sigmaaldrich.comaccscience.comnih.govbmrat.org Studies have shown that cells grown in 3D spheroids can exhibit increased resistance to chemotherapeutic agents. accscience.comresearchgate.net
The efficacy of this compound has been evaluated in these more complex models. For example, SMA-pirarubicin micelles have demonstrated cytotoxic effects in human colon and breast cancer cell lines grown in vitro. nih.gov In pancreatic cancer SUIT2 cells, the uptake and cytotoxicity of this compound have been studied in both monolayer and spheroid cultures. researchgate.net These studies are crucial for understanding how this compound may affect the subpopulation of cancer cells responsible for treatment failure and metastasis.
In Vivo Antitumor Activity in Animal Models
The antitumor effects of this compound have been substantiated in various animal models, providing preclinical evidence of its therapeutic potential.
Xenograft Models (e.g., Nude Mice with Human Tumor Implants)
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. idibell.catnih.govcas.czbiocompare.com this compound has demonstrated significant antitumor activity in several xenograft models.
In nude mice bearing human colon cancer xenografts, this compound treatment has been shown to inhibit tumor growth. nih.gov Similarly, in a hepatocellular carcinoma xenograft model using Huh7 cells, the combination of a RIPK1 inhibitor with this compound resulted in a synergistic antitumor effect. medsci.org
Studies on gynecological malignancies have also utilized xenograft models. A polymer-conjugated form of this compound (P-THP) significantly suppressed tumor growth in mice with MES-SA C9, A2780, and A2780cis xenografts. mdpi.com In a model of cervical cancer, this compound treatment suppressed tumor growth by approximately 20%. nih.gov
Furthermore, the antitumor activity of this compound was investigated in a murine model using S-180 tumor-bearing mice, where it was shown to be effective in suppressing tumor growth. mdpi.com
Table 2: Summary of this compound In Vivo Antitumor Activity in Xenograft Models
| Cancer Type | Cell Line/Tumor | Animal Model | Key Findings | Source |
|---|---|---|---|---|
| Colon Cancer | Human Colon Cancer | Nude Mice | Inhibition of tumor growth. | nih.gov |
| Hepatocellular Carcinoma | Huh7 | Nude Mice | Synergistic antitumor effect when combined with a RIPK1 inhibitor. | medsci.org |
| Gynecological Malignancies | MES-SA C9, A2780, A2780cis | BALB/c Nude Mice | Significant suppression of tumor growth with P-THP. | mdpi.com |
| Cervical Cancer | Not Specified | Not Specified | 20% suppression of tumor growth. | nih.gov |
Syngeneic Models and Immunocompetent Animal Systems
Syngeneic models, where tumor cells from an inbred strain are implanted into an immunocompetent animal of the same strain, are valuable for studying the interplay between the immune system and cancer therapies. taconic.comoncodesign-services.comcrownbio.comovariancanada.org
In a murine liver metastasis model using colorectal cancer cells, SMA-pirarubicin micelles inhibited the growth of liver metastases by 87% and significantly improved survival. nih.gov Another study utilized a rat bladder cancer in situ model induced by N-methyl-N-nitrosourea to evaluate a single-walled carbon nanotube-pirarubicin conjugate, which showed higher tumor depression compared to this compound alone. nih.govscielo.br
These studies in immunocompetent models are critical for evaluating immunomodulatory effects of cancer therapies and provide a more physiologically relevant system for predicting clinical outcomes. oncodesign-services.com
Orthotopic Tumor Models and Metastasis Inhibition
This compound has demonstrated significant efficacy in preclinical orthotopic tumor models and in the inhibition of metastasis. Studies utilizing these clinically relevant models, where tumors are implanted in the organ of origin, provide valuable insights into the compound's therapeutic potential.
In a murine model of colorectal cancer liver metastasis, treatment with styrene-maleic acid copolymer (SMA)-pirarubicin micelles resulted in an 87% inhibition of tumor growth. nih.gov This treatment was found to induce both apoptosis and necrosis within the metastatic nodules. nih.gov The intervention led to a notable improvement in survival, with 40% of the treated mice surviving at 60 days post-induction of metastasis, whereas all untreated control mice succumbed to the disease. nih.gov Further investigation into the mechanism revealed that SMA-pirarubicin induces tumor-selective oxidative stress. nih.gov It generates reactive oxygen species (ROS) almost exclusively within the tumor tissue, with minimal levels detected in serum or cardiac tissue, and concurrently decreases tumor hypoxia. nih.gov
Another study using a rabbit VX2 tumor model with hepatic implantation showed that intraportal administration of this compound was more effective than intravenous administration in preventing extrahepatic dissemination of the cancer. Similarly, in a rabbit model with surgically implanted VX2 liver tumors, intra-arterial hepatic (i.a.h.) administration of this compound resulted in a significantly lower tumor growth rate (3 ± 2%) compared to the intravenous-treated group (58 ± 9%). nih.gov
In the context of bladder cancer, this compound is a recognized chemotherapeutic agent. researchgate.net Research using orthotopic xenograft models of bladder cancer has been crucial in studying mechanisms of tumor resistance to the drug. researchgate.net For instance, studies have identified that high expression of the gene AKR1C1 can enhance the resistance of bladder cancer to this compound both in vitro and in vivo. researchgate.net
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been extensively characterized in various preclinical models. These studies are fundamental to understanding the relationship between drug exposure and its therapeutic effects, forming a basis for its clinical application. frontiersin.org The compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME), has been evaluated in several animal species, often in comparison to its parent compound, doxorubicin, or when delivered via novel drug delivery systems. nih.govmdpi.com
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems
The ADME properties of this compound have been described in animal models, revealing its systemic behavior. merckvetmanual.com Following intravenous administration in rabbits, this compound's plasma concentration decay is best fitted to a two-compartment model.
Absorption: As this compound is typically administered intravenously in preclinical studies, absorption is not a limiting factor, with the entire dose entering systemic circulation immediately. nih.govnih.gov
Metabolism: In animal models such as rabbits, this compound is metabolized into several compounds, including pirarubicinol, doxorubicin, and doxorubicinol (B1670906). This metabolic pathway is consistent with findings from human studies. nih.govnih.gov The conversion to doxorubicin is a significant metabolic step. nih.gov Studies in rat polymorphonuclear leukocytes suggest that the uptake of this compound involves a carrier-mediated transport system, which it shares with doxorubicin and daunorubicin (B1662515). nih.gov
Excretion: Excretion data from human studies, which can inform preclinical understanding, show that total urinary excretion of this compound and its metabolites accounts for approximately 6% of the administered dose. nih.gov The metabolites doxorubicin and doxorubicinol show progressive accumulation and become the main compounds excreted in urine over time, likely due to their longer half-lives compared to the parent drug. nih.gov
Tissue Distribution and Accumulation in Preclinical Species
The distribution of this compound into various tissues is a critical determinant of its efficacy and toxicity. Preclinical studies have focused on quantifying its accumulation in tumors versus healthy organs.
In tumor-bearing mice, free this compound is cleared rapidly from systemic circulation. mdpi.com However, when conjugated to a hydroxypropyl-acrylamide (HPMA) polymer (P-THP), the drug persists in the circulation and shows significant accumulation in tumor tissue. mdpi.com At 24, 48, and 72 hours after administration, the accumulation of P-THP was four to 20 times higher in tumor tissue than in normal tissues, with the exception of the spleen. mdpi.com The highest concentration of this compound released from the P-THP conjugate in tumor tissue was observed at 24 hours. mdpi.com
Modifying the delivery method also significantly alters tissue distribution. In a rabbit VX2 tumor model, intra-arterial hepatic administration of this compound led to tumor concentrations that were 10.5 times higher than those achieved with intravenous administration. nih.gov Conversely, systemic exposure was markedly reduced by 8-fold, which correlated with very low drug concentrations in heart tissue. nih.gov Similarly, a novel liposomal formulation of this compound (L-THP) was shown in mice to reduce heart accumulation of the drug by 81.2% compared to the commercial formulation, highlighting its potential to mitigate cardiotoxicity. nih.gov
The following table summarizes findings on this compound's tissue distribution from a study in S-180 tumor-bearing mice, comparing a polymer-conjugated form (P-THP) to the free drug.
| Tissue | Peak Concentration of Free this compound (µg/g) | Peak Concentration of P-THP (µg/g) | Time to Peak P-THP Concentration (hours) |
|---|---|---|---|
| Tumor | ~2.0 | ~25.0 | 5 |
| Blood | ~3.0 | ~40.0 | 1 |
| Spleen | ~1.5 | ~30.0 | 5 |
| Kidney | ~3.5 | ~10.0 | 1 |
| Liver | ~2.0 | ~8.0 | 1 |
| Heart | ~1.0 | ~2.0 | 1 |
| Lung | ~1.5 | ~5.0 | 1 |
Data derived from a study in S-180 tumor-bearing mice, showing concentrations at various time points after injection. mdpi.com
Correlation of Exposure with Pharmacodynamic Markers
A direct correlation between this compound exposure (pharmacokinetics) and its biological effect (pharmacodynamics) has been established in preclinical models.
In the rabbit VX2 tumor model, the pharmacokinetic advantage of intra-arterial hepatic administration, which resulted in significantly higher local tumor concentrations and lower systemic exposure, led to a superior antitumoral effect. nih.gov This was demonstrated by a significantly lower tumor growth rate in animals treated via the intra-arterial route compared to those treated intravenously. nih.gov
Studies with SMA-pirarubicin in a colorectal liver metastases model have linked drug exposure to specific pharmacodynamic effects on the tumor microenvironment. Treatment with SMA-pirarubicin was shown to reduce the tumor microvascular index by 40% compared to controls. karger.com This indicates a vascular-disrupting effect. Furthermore, the treatment induces a tumor-selective increase in reactive oxygen species (ROS), a key mechanism of its cytotoxic action. nih.gov The temporal pattern of ROS production can be used to inform and improve dosing regimens. nih.gov
The table below presents pharmacokinetic parameters for this compound from a study in breast cancer patients, which provides a framework for understanding the types of parameters evaluated in preclinical models and their link to biological effects.
| Pharmacokinetic Parameter | Value | Unit |
|---|---|---|
| Alpha Half-Life (t½α) | 15.6 | minutes |
| Beta Half-Life (t½β) | 16.6 | hours |
| Total Plasma Clearance | 140 | L/h/m² |
| Total Volume of Distribution | 2,830 | L/m² |
| AUC Ratio (Pirarubicinol/Pirarubicin) | 0.6 | - |
| AUC Ratio (Doxorubicin/Pirarubicin) | 0.64 | - |
| AUC Ratio (Doxorubicinol/Pirarubicin) | 0.57 | - |
Pharmacokinetic data from a study where the survival of granulocytes and platelets was correlated with the AUC values for this compound and its metabolites. nih.gov
Synthesis and Structural Analogs Research
The development of pirarubicin (B1684484) derivatives is a key strategy to address limitations associated with the parent compound and to expand its therapeutic applications. This research area encompasses the synthesis of modified this compound structures and the evaluation of their biological activities in preclinical models.
Enhancing Efficacy and Overcoming Resistance in Preclinical Models
A primary objective in this compound analog research is to improve its potency and to circumvent resistance mechanisms that cancer cells may develop. Studies have investigated structural modifications aimed at increasing intracellular drug accumulation or altering drug-target interactions to overcome multidrug resistance (MDR), which is often mediated by efflux pumps such as P-glycoprotein (P-gp) iiarjournals.orgacs.org. For instance, research has explored the conjugation of this compound to carriers like styrene-maleic acid (SMA) copolymers. SMA-pirarubicin micelles demonstrated potent in vitro cytotoxicity against human colorectal and breast cancer cell lines, with IC50 values at or below 1 μM nih.gov. In vivo studies using a murine liver metastasis model showed that SMA-pirarubicin at 100 mg/kg reduced tumor volume by 80% and achieved a survival rate of 93% at 40 days, indicating enhanced efficacy and tumor targeting nih.gov.
Furthermore, this compound itself exhibits faster intracellular uptake and more potent antitumor activity than doxorubicin (B1662922), attributed to its pyranyl group and lipophilic properties nih.govmdpi.com. However, its tumor targeting capabilities are considered poor, similar to other low molecular weight anticancer agents nih.gov. To address this, a hydroxypropyl-acrylamide polymer-conjugated this compound (P-THP) was developed. While P-THP showed weaker cytotoxicity in vitro compared to free this compound, likely due to slower internalization, it demonstrated antitumor activity across various cancer cell lines. Its resistance reversal in doxorubicin-resistant cell lines was achieved by adding a P-glycoprotein inhibitor mdpi.com.
Reducing Off-Target Molecular Interactions
While the article's scope excludes discussions on safety and adverse effects, the design of this compound analogs inherently considers minimizing interactions with non-target molecules or pathways. Strategies to achieve this often involve enhancing tumor selectivity. For example, prodrug approaches can be designed to release the active drug specifically within the tumor microenvironment, thereby reducing exposure to healthy tissues. While specific research detailing this compound analogs solely focused on reducing off-target interactions is not explicitly detailed in the provided snippets, the general principle of prodrug design aims to achieve this by targeting drug activation to diseased sites onclive.comnih.gov.
Prodrug Strategies and Targeted Activation Approaches
Prodrug strategies are a significant avenue for improving the therapeutic index of this compound. These approaches involve modifying the this compound molecule into an inactive or less active form that is converted into the active drug under specific physiological conditions or through targeted enzymatic activity onclive.comactamedicamarisiensis.ro. This aims to enhance drug delivery, improve pharmacokinetic properties, and increase selectivity by ensuring activation primarily at the tumor site onclive.comnih.govactamedicamarisiensis.ro.
One such strategy involves creating polymer-drug conjugates, such as the HPMA copolymer-conjugated this compound (P-THP). The this compound is linked to the HPMA polymer via a hydrazone bond, an acid-cleavable linkage, suggesting potential for activation in the acidic tumor microenvironment mdpi.com. Research into ROS-responsive prodrugs, which are activated by reactive oxygen species (ROS) often found in higher concentrations in cancer cells, represents another targeted activation approach nih.gov. Although not specifically detailed for this compound in the provided text, this class of prodrugs highlights the potential for developing this compound derivatives that are selectively activated by tumor-specific stimuli nih.gov. Bioreductive activation strategies have also been explored for anthracyclines like doxorubicin and this compound, with studies indicating that bioreductive activation by NADPH cytochrome P450 reductase does not alter their ability to induce apoptosis in sensitive and multidrug-resistant leukemia cells iiarjournals.org.
Novel Drug Delivery Systems and Formulation Research Preclinical Focus
Liposomal Formulations and Encapsulation Strategies
Liposomes, spherical vesicles composed of lipid bilayers, have emerged as a promising platform for delivering anthracyclines like pirarubicin (B1684484). Their ability to encapsulate hydrophilic and hydrophobic drugs, coupled with their biocompatibility and tunable properties, makes them ideal for improving the pharmacokinetic profile and reducing the toxicity of chemotherapeutic agents.
Stealth Liposomes and PEGylation Effects
Research has explored the development of stealth liposomes for this compound, which are typically engineered with polyethylene (B3416737) glycol (PEG) to prolong circulation time and enhance passive targeting to tumor sites through the enhanced permeability and retention (EPR) effect. One study successfully prepared a novel this compound liposome (B1194612) powder (L-THP) with high this compound entrapment efficiency. When reconstituted, these liposomes exhibited a mean diameter of approximately 220.0 nm and a zeta potential of -33.0 mV, with an entrapment efficiency exceeding 93.1% researchgate.net. Pharmacokinetic studies in mice indicated a significant reduction in heart accumulation of this compound by 81.2% for the liposomal formulation compared to the free drug, suggesting a potential for reduced cardiotoxicity researchgate.net.
Another formulation optimization for stealth liposomes involved a 3² factorial design, identifying a drug-to-lipid ratio of 1:5 and an Ascorbyl-6-Palmitate concentration of 15 mg as optimal. These stealth liposomes achieved a vesicle size of 70.12 ± 0.58 nm, a zeta potential of -16.28 mV, and an entrapment efficiency of 92% researchgate.net. In vitro drug release studies showed approximately 63.50 ± 0.94% drug release within 24 hours researchgate.net.
Targeted Liposomes with Ligand-Conjugation
Preclinical research specifically detailing the use of ligand-conjugated targeted liposomes for this compound delivery was not identified in the provided search results. While the concept of targeted delivery is a key goal in advanced DDS, specific examples involving this compound-loaded liposomes decorated with targeting ligands for enhanced cellular uptake in preclinical models were not present in the reviewed literature.
Nanoparticle-Based Delivery Systems
Beyond liposomes, various other nanoparticle platforms are being investigated for this compound delivery in preclinical settings, aiming to improve its therapeutic efficacy and safety profile.
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles offer tunable properties for drug encapsulation and controlled release. This compound-conjugated polylactic-co-glycolic acid (PLGA) nanoparticles (Pir-PLGA NPs) have been developed, demonstrating a gradual release of this compound over a period of up to 48 hours researchgate.net. Characterization of PLGA-nanoformulations revealed a mean particle size of 251.1 ± 12.6 nm with a drug entrapment efficiency of 22.3 ± 0.4% researchgate.net.
Human serum albumin (HSA) nanoparticles have also been utilized for this compound delivery. A codelivery system combining this compound (THP) and paclitaxel (B517696) (PTX) encapsulated within HSA nanoparticles (Co-AN) demonstrated a narrow size distribution around 156.9 ± 3.2 nm and high loading efficiencies for both drugs (87.91 ± 2.85% for THP and 80.20 ± 2.21% for PTX) acs.org. These Co-AN nanoparticles exhibited sustained release profiles and showed significantly higher drug accumulation in tumors with decreased distribution in normal tissues in preclinical models acs.org.
Table 1: Characterization of this compound-Loaded Nanoparticle Formulations
| Nanoparticle Type | Formulation Component | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Notes |
| Stealth Liposomes | Distearoylphosphatidylcholine, Distearoylphosphatidylglycerol, Cholesterol, Lactose | ~220.0 | ~-33.0 | >93.1 | Reduced heart accumulation by 81.2% researchgate.net |
| Stealth Liposomes | Optimized formulation | 70.12 ± 0.58 | -16.28 | 92 ± 0.007 | ~63.5% drug release in 24 hrs researchgate.net |
| PLGA Nanoparticles | PLGA | 251.1 ± 12.6 | Not specified | 22.3 ± 0.4 | Gradual release up to 48 hrs researchgate.netresearchgate.net |
| HSA Nanoparticles | Human Serum Albumin | 156.9 ± 3.2 | Not specified | THP: 87.91 ± 2.85% PTX: 80.20 ± 2.21% | Codelivery with Paclitaxel; sustained release acs.org |
Inorganic Nanocarriers (e.g., Gold, Iron Oxide)
Preclinical research specifically investigating the use of inorganic nanocarriers, such as gold nanoparticles or iron oxide nanoparticles, for the delivery of this compound was not found within the scope of the provided search results.
Dendrimers and Nanocrystals for this compound Delivery
Information pertaining to the preclinical development of dendrimer-based or nanocrystal formulations for this compound delivery was not present in the reviewed search snippets.
Compound List:
this compound (THP)
Paclitaxel (PTX)
Antibody-Drug Conjugates (ADCs) Preclinical Development
Antibody-Drug Conjugates (ADCs) represent a sophisticated approach to cancer therapy, combining the targeting specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. The antibody component directs the ADC to tumor cells expressing specific antigens, while a linker connects the antibody to the cytotoxic payload. Upon internalization into the cancer cell, the linker is cleaved, releasing the drug to exert its cytotoxic effect. Preclinical development of this compound-based ADCs focuses on optimizing these components to maximize efficacy and minimize off-target toxicity.
Linker Chemistry and Release Mechanisms
The linker is a critical component in ADC design, dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site explorationpub.comnih.govfrontiersin.org. Preclinical studies explore various linker chemistries to achieve optimal this compound release.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells. Common triggers include low pH (acid-labile linkers like hydrazones) or enzymatic activity (protease-cleavable linkers, often peptide-based) explorationpub.comnih.govnjbio.comnih.govnih.govmdpi.com. For instance, hydrazone bonds, used in some this compound conjugates, are acid-cleavable, facilitating drug release in the acidic tumor environment nih.govmdpi.comresearchgate.net. The stability of these cleavable linkers is crucial; if they are too unstable, premature drug release can lead to systemic toxicity frontiersin.orgnih.gov. Conversely, if they are too stable, the payload may not be released effectively within the tumor cell frontiersin.orgnih.gov.
Non-cleavable Linkers: These linkers remain intact even after antibody degradation within the lysosome. The payload is released only after the entire antibody-drug conjugate is catabolized nih.govnjbio.comnih.gov. While these linkers generally offer improved plasma stability and reduced off-target toxicity due to the absence of free drug release, they require complete antibody degradation for payload liberation explorationpub.comnih.gov.
Research into this compound conjugates, such as those with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, has utilized hydrazone bonds, an acid-cleavable linkage, to enable targeted release in the tumor's acidic environment nih.govmdpi.comresearchgate.net. The stability and release kinetics of these linkers are extensively studied in preclinical settings to ensure efficient drug delivery to tumor cells while minimizing systemic exposure frontiersin.orgnih.gov.
Target Antigen Selection and Antibody Engineering
The efficacy and safety of this compound-based ADCs are heavily reliant on the selection of an appropriate target antigen and the engineering of the monoclonal antibody (mAb) nih.govnih.govbiomolther.orgnih.gov.
Target Antigen Selection: The ideal target antigen for an ADC should be expressed exclusively or preferentially on tumor cells, with minimal expression on healthy tissues, to ensure targeted delivery and reduce off-target effects nih.govnih.govbiomolther.orgmdpi.com. Furthermore, the antigen must facilitate rapid internalization of the ADC into the cancer cell, as potent cytotoxic payloads often exert their effects intracellularly nih.govnih.govbiomolther.org. Preclinical studies evaluate antigen expression levels, internalization efficiency, and potential for antibody recycling to optimize ADC design nih.govnih.govbiomolther.org. While specific antigens for this compound-based ADCs are not detailed in the provided snippets, the general principles of ADC target selection apply.
Microfluidic and Bioengineered Delivery Platforms
Beyond ADCs, this compound is being investigated within other advanced delivery systems, including nanoparticle formulations and potentially microfluidic or bioengineered platforms, to improve its therapeutic profile.
Nanoparticle Formulations: Preclinical studies have explored encapsulating this compound in various nanoparticle systems to enhance its delivery and reduce toxicity.
Human Serum Albumin (HSA) Nanoparticles: A study developed codelivery of this compound and paclitaxel using HSA nanoparticles. These nanoparticles exhibited favorable characteristics, including a mean size of approximately 156.9 ± 3.2 nm, a narrow size distribution, and high loading efficiencies for both drugs. They demonstrated sustained drug release and significantly increased drug accumulation in tumors while decreasing distribution in normal tissues. The HSA-nanoparticle formulation showed superior antitumor effects and reduced side effects compared to single-drug or free-combination treatments acs.org.
Liposomes: this compound liposome powder (L-THP) has been prepared using distearoylphosphatidylcholine, distearoylphosphatidylglycerol, cholesterol, and lactose. Characterization showed a mean diameter of approximately 220.0 nm, a zeta potential of -33.0 mV, and a high this compound entrapment efficiency exceeding 93.1%. Pharmacokinetic studies indicated an 81.2% reduction in heart accumulation of this compound for L-THP compared to conventional this compound injection, suggesting a potential to mitigate cardiotoxicity. Further preclinical studies are warranted to confirm its therapeutic efficacy and cardiotoxicity profile researchgate.netnih.gov.
Polymer-Drug Conjugates: HPMA copolymer-conjugated this compound (P-THP) has been developed, utilizing a hydrazone bond as an acid-cleavable linkage. P-THP targets tumor tissue via the enhanced permeability and retention (EPR) effect and releases this compound in the acidic tumor environment, aiming to minimize toxicity. Preclinical studies showed that P-THP accumulated in tumor tissue at levels four to 20 times higher than in normal tissue. Cellular uptake of P-THP was significantly higher than that of doxorubicin-polymer conjugates, leading to more potent cytotoxicity nih.govmdpi.comresearchgate.netacs.org.
Microfluidic and Bioengineered Systems: While specific studies detailing this compound's use within microfluidic or complex bioengineered delivery platforms are not explicitly detailed in the provided search results, the broader field of nanomedicine and drug delivery extensively utilizes these technologies. Microfluidic systems are recognized for their ability to simulate in vivo conditions, enabling precise control over drug screening, nanoparticle formulation, and the recapitulation of the tumor microenvironment frontiersin.orgmdpi.comnih.govdrugtargetreview.comresearchgate.net. These platforms can facilitate the development and testing of novel drug delivery strategies, including those for this compound, by providing physiologically relevant environments for evaluating nanoparticle transport, accumulation, and efficacy mdpi.comnih.govdrugtargetreview.com. Bioengineered approaches, such as those involving human serum albumin nanoparticles, represent a step towards more sophisticated delivery systems that can be further refined and tested using microfluidic technologies acs.orgresearchgate.net.
Compound Name Table
| Compound Name | Abbreviation |
| This compound | THP / PIRA |
| Doxorubicin | DOX |
| Paclitaxel | PTX |
| Monomethyl auristatin E | MMAE |
| Monomethyl auristatin F | MMAF |
| Maytansinoid DM1 | DM1 |
| Maytansinoid DM4 | DM4 |
| Cyclopropylpyrroloindole | CPI |
| Calicheamicin | - |
| Epirubicin (B1671505) | - |
| Idarubicin (B193468) | IDA |
| Aclarubicin | ACLA |
| Cabazitaxel | - |
| Brentuximab vedotin | - |
| Ado-trastuzumab emtansine | T-DM1 |
| Gemtuzumab ozogamicin | CMA-676 |
| Polatuzumab vedotin | - |
| Rovalpituzumab tesirine | - |
| Vadastuximab talirine | - |
| PBD dimers | PBD |
| SN-38 | - |
Note: Some compounds listed in the table are mentioned in the context of ADC payloads or comparisons and are included for completeness, even if not directly conjugated with this compound in the provided snippets.This compound in Novel Drug Delivery Systems: A Preclinical Focus
This compound (THP), a semi-synthetic anthracycline derivative of doxorubicin, has demonstrated significant antitumor activity. However, its clinical application can be limited by cardiotoxicity. Preclinical research is actively exploring advanced drug delivery systems to enhance this compound's therapeutic index by improving its tumor-targeting capabilities and managing its release. This article focuses on preclinical investigations into this compound's use within Antibody-Drug Conjugates (ADCs) and microfluidic/bioengineered delivery platforms.
Antibody-Drug Conjugates (ADCs) Preclinical Development
Antibody-Drug Conjugates (ADCs) represent a sophisticated approach to cancer therapy, combining the targeting specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. The antibody component directs the ADC to tumor cells expressing specific antigens, while a linker connects the antibody to the cytotoxic payload. Upon internalization into the cancer cell, the linker is cleaved, releasing the drug to exert its cytotoxic effect. Preclinical development of this compound-based ADCs focuses on optimizing these components to maximize efficacy and minimize off-target toxicity explorationpub.comnih.govnih.govnih.govcrownbio.comd-nb.info.
Linker Chemistry and Release Mechanisms
The linker is a critical component in ADC design, dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site explorationpub.comnih.govfrontiersin.org. Preclinical studies explore various linker chemistries to achieve optimal this compound release.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells. Common triggers include low pH (acid-labile linkers like hydrazones) or enzymatic activity (protease-cleavable linkers, often peptide-based) explorationpub.comnih.govnjbio.comnih.govnih.govmdpi.com. For instance, hydrazone bonds, used in some this compound conjugates, are acid-cleavable, facilitating drug release in the acidic tumor environment nih.govmdpi.comresearchgate.net. The stability of these cleavable linkers is crucial; if they are too unstable, premature drug release can lead to systemic toxicity frontiersin.orgnih.gov. Conversely, if they are too stable, the payload may not be released effectively within the tumor cell frontiersin.orgnih.gov.
Non-cleavable Linkers: These linkers remain intact even after antibody degradation within the lysosome. The payload is released only after the entire antibody-drug conjugate is catabolized nih.govnjbio.comnih.gov. While these linkers generally offer improved plasma stability and reduced off-target toxicity due to the absence of free drug release, they require complete antibody degradation for payload liberation explorationpub.comnih.gov.
Research into this compound conjugates, such as those with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, has utilized hydrazone bonds, an acid-cleavable linkage, to enable targeted release in the tumor's acidic environment nih.govmdpi.comresearchgate.net. Compared to doxorubicin-polymer conjugates, HPMA copolymer-conjugated this compound (P-THP) showed approximately 10 times greater cellular uptake and more than 10 times higher cytotoxicity acs.org.
Target Antigen Selection and Antibody Engineering
The efficacy and safety of this compound-based ADCs are heavily reliant on the selection of an appropriate target antigen and the engineering of the monoclonal antibody (mAb) nih.govnih.govbiomolther.orgnih.gov.
Target Antigen Selection: The ideal target antigen for an ADC should be expressed exclusively or preferentially on tumor cells, with minimal expression on healthy tissues, to ensure targeted delivery and reduce off-target effects nih.govnih.govbiomolther.orgmdpi.com. Furthermore, the antigen must facilitate rapid internalization of the ADC into the cancer cell, as potent cytotoxic payloads often exert their effects intracellularly nih.govnih.govbiomolther.org. Preclinical models allow for the assessment of antigen expression levels, internalization efficiency, and potential for antibody recycling to optimize ADC design nih.govnih.govbiomolther.org. While specific antigens for this compound-based ADCs are not detailed in the provided snippets, the general principles of ADC target selection apply.
Microfluidic and Bioengineered Delivery Platforms
Beyond ADCs, this compound is being investigated within other advanced delivery systems, including nanoparticle formulations, to improve its therapeutic profile. Microfluidic and bioengineered systems play a crucial role in the preclinical evaluation and development of these advanced delivery platforms.
Nanoparticle Formulations: Preclinical studies have explored encapsulating this compound in various nanoparticle systems to enhance its delivery and reduce toxicity.
Human Serum Albumin (HSA) Nanoparticles: A study developed codelivery of this compound and paclitaxel using HSA nanoparticles. These nanoparticles exhibited favorable characteristics, including a mean size of approximately 156.9 ± 3.2 nm, a narrow size distribution, and high loading efficiencies for both drugs. They demonstrated sustained drug release and significantly increased drug accumulation in tumors while decreasing distribution in normal tissues. The HSA-nanoparticle formulation showed superior antitumor effects and reduced side effects compared to single-drug or free-combination treatments acs.org.
Liposomes: this compound liposome powder (L-THP) has been prepared using distearoylphosphatidylcholine, distearoylphosphatidylglycerol, cholesterol, and lactose. Characterization showed a mean diameter of approximately 220.0 nm, a zeta potential of -33.0 mV, and a high this compound entrapment efficiency exceeding 93.1%. Pharmacokinetic studies indicated an 81.2% reduction in heart accumulation of this compound for L-THP compared to conventional this compound injection, suggesting a potential to mitigate cardiotoxicity. Further preclinical studies are warranted to confirm its therapeutic efficacy and cardiotoxicity profile researchgate.netnih.gov.
Polymer-Drug Conjugates: HPMA copolymer-conjugated this compound (P-THP) has been developed, utilizing a hydrazone bond as an acid-cleavable linkage. P-THP targets tumor tissue via the enhanced permeability and retention (EPR) effect and releases this compound in the acidic tumor environment, aiming to minimize toxicity. Preclinical studies showed that P-THP accumulated in tumor tissue at levels four to 20 times higher than in normal tissue. Cellular uptake of P-THP was significantly higher than that of doxorubicin-polymer conjugates, leading to more potent cytotoxicity nih.govmdpi.comresearchgate.netacs.org.
Microfluidic and Bioengineered Systems: While specific studies detailing this compound's direct use within microfluidic or complex bioengineered delivery platforms are not explicitly detailed in the provided search results, the broader field of nanomedicine and drug delivery extensively utilizes these technologies. Microfluidic systems are recognized for their ability to simulate in vivo conditions, enabling precise control over drug screening, nanoparticle formulation, and the recapitulation of the tumor microenvironment frontiersin.orgmdpi.comnih.govdrugtargetreview.comresearchgate.net. These platforms can facilitate the development and testing of novel drug delivery strategies, including those for this compound, by providing physiologically relevant environments for evaluating nanoparticle transport, accumulation, and efficacy mdpi.comnih.govdrugtargetreview.com. Bioengineered approaches, such as those involving human serum albumin nanoparticles, represent a step towards more sophisticated delivery systems that can be further refined and tested using microfluidic technologies acs.orgresearchgate.net.
Combination Therapies and Synergistic Interactions Preclinical and Mechanistic
Combinations with Targeted Therapies
Kinase Inhibitors (e.g., EGFR, BRAF, MEK Inhibitors)
Research has begun to elucidate how pirarubicin (B1684484) interacts with cellular signaling pathways commonly targeted by kinase inhibitors. This compound (THP) has been observed to activate both the Akt and ERK signaling pathways. Preclinical studies have demonstrated that phenformin, which acts as a dual inhibitor of both Akt and ERK, exhibits a synergistic action with this compound in vitro and in vivo. This suggests that inhibiting these activated pathways can potentiate this compound's anticancer effects, providing a mechanistic rationale for combining this compound with agents that modulate these critical signaling cascades frontiersin.org.
While direct preclinical studies combining this compound with specific EGFR, BRAF, or MEK inhibitors were not extensively detailed in the provided search results, the broader scientific landscape highlights the importance of these pathways. Combinations of BRAF and MEK inhibitors, for example, have shown significant preclinical and clinical promise in various cancers, including melanoma, by targeting the MAPK pathway nih.govamegroups.orgopenaccessjournals.com. Similarly, EGFR inhibitors are a cornerstone in treating certain types of non-small cell lung cancer (NSCLC), with combination strategies being explored to manage resistance ijbs.comclinicaltrialvanguard.comnih.gov. These studies underscore the general principle that targeting key oncogenic signaling pathways concurrently with cytotoxic agents like this compound could offer enhanced therapeutic benefits.
Angiogenesis Inhibitors and Immunomodulators
Preclinical data directly linking this compound with combination therapies involving angiogenesis inhibitors or immunomodulators were not prominently identified in the initial literature review. However, the broader field of cancer therapy increasingly focuses on such combinations. Studies have explored the synergy between anti-angiogenic agents and immune checkpoint inhibitors for various digestive system cancers, indicating a trend towards integrating vascular targeting with immune-based therapies frontiersin.org. Similarly, combinations of PARP inhibitors with anti-angiogenic agents have shown preclinical synergistic activity in ovarian cancer nih.gov. While this compound's specific role in such preclinical combinations is not detailed, these studies establish a precedent for exploring multi-modal therapeutic approaches in cancer treatment.
Combinations with Physical Modalities (Preclinical)
The integration of physical modalities with chemotherapy represents another avenue for enhancing treatment efficacy. Preclinical research has begun to explore how modalities like thermal therapy can synergize with this compound.
Radiosensitization Mechanisms
Specific preclinical data detailing this compound's mechanisms as a radiosensitizer were not identified in the provided search results. Further research would be needed to elucidate any potential synergistic effects or underlying mechanisms when this compound is combined with radiation therapy.
Hyperthermia and Photodynamic Therapy Synergy
Preclinical evidence suggests a potential synergistic interaction between this compound and thermal therapy. Specifically, thermal therapy has been shown to enhance the binding of this compound to tumor cell DNA spandidos-publications.com. This proposed mechanism indicates that elevated temperatures may improve this compound's ability to intercalate into DNA or to induce DNA damage, thereby increasing its cytotoxic impact on cancer cells. While photodynamic therapy synergy with this compound was not detailed in the search results, the findings related to thermal therapy highlight the potential for physical modalities to augment this compound's efficacy through direct molecular interactions.
Compound List
this compound (THP)
Phenformin
EGFR inhibitors
BRAF inhibitors
MEK inhibitors
Akt inhibitors
ERK inhibitors
5-fluorouracil (B62378) (5-FU)
Cyclophosphamide
Advanced Research Methodologies and Techniques
Omics Technologies in Pirarubicin (B1684484) Research
Omics technologies offer a multi-layered approach to understanding the complex molecular landscape affected by this compound. By analyzing the transcriptome, proteome, metabolome, and genome/epigenome, researchers can gain comprehensive insights into how this compound influences cellular processes, leading to its therapeutic effects or potential resistance mechanisms.
Transcriptomics (RNA-seq, Microarrays) for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by a cell or organism, providing a dynamic snapshot of gene expression lexogen.comgenewiz.comfrontiersin.orgthermofisher.com. Techniques such as RNA sequencing (RNA-seq) and microarrays are pivotal for gene expression profiling lexogen.comgenewiz.comfrontiersin.orgthermofisher.com. RNA-seq, a next-generation sequencing technology, offers high-resolution analysis of the transcriptome, enabling the identification of novel transcripts, splice variants, and precise quantification of gene expression levels lexogen.comgenewiz.comthermofisher.com. Microarrays, while older, still serve as a high-throughput method for measuring the activity of specific genes of interest thermofisher.com.
In the context of this compound research, transcriptomic analysis can reveal how this compound treatment alters gene expression patterns in cancer cells. This can identify key genes and pathways that are upregulated or downregulated in response to the drug, shedding light on its mechanism of action, such as its impact on DNA replication or cell cycle progression. Furthermore, differential gene expression analysis can help identify potential biomarkers for this compound sensitivity or resistance lexogen.comfrontiersin.orgnih.gov.
Data Type Generated: Transcriptomic studies typically yield data on the expression levels of thousands of genes. This is often presented as tables listing genes, their associated fold changes in expression (e.g., upregulation or downregulation) between treated and control groups, p-values, and gene ontology annotations.
Proteomics (Mass Spectrometry-based) for Protein Expression and Modification Analysis
Proteomics aims to comprehensively study the entire set of proteins produced by an organism or system, including their expression levels, modifications, and interactions drugtargetreview.combigomics.chthermofisher.com. Mass spectrometry (MS) has become the gold standard for large-scale, unbiased profiling of protein expression and post-translational modifications (PTMs) drugtargetreview.combigomics.chthermofisher.comnih.gov. MS-based proteomics can identify and quantify proteins, as well as detect modifications such as phosphorylation, acetylation, and glycosylation, which are critical for protein function and signaling drugtargetreview.combigomics.chnih.gov.
For this compound research, proteomics can identify proteins whose abundance or modification status changes following drug treatment. This can reveal this compound's direct protein targets, downstream signaling events, and cellular pathways affected by the drug at the protein level. Understanding these protein dynamics is crucial for elucidating this compound's cytotoxic mechanisms and identifying potential drug targets or resistance mechanisms drugtargetreview.comthermofisher.com.
Data Type Generated: Proteomic analysis typically generates data comprising identified proteins, their quantified abundance (e.g., spectral counts, peak intensities), and information on any detected post-translational modifications. Tables often list protein names, accession numbers, fold changes in abundance, and identified PTMs.
Metabolomics for Intracellular Metabolic Perturbations
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system, providing a direct readout of cellular physiological and pathological states mdpi.come-enm.org. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed for untargeted metabolomic profiling mdpi.come-enm.orgfrontiersin.org. Metabolomics can identify and quantify a wide range of metabolites, including amino acids, lipids, and carbohydrates, revealing perturbations in metabolic pathways mdpi.come-enm.orgfrontiersin.org.
Data Type Generated: Metabolomic studies yield data on the levels of various identified metabolites. Tables typically list metabolite names, their concentrations or relative abundance, and statistical significance of changes observed between experimental conditions. Pathway analysis can also map these changes to specific metabolic routes.
Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques are indispensable for visualizing biological processes and drug effects in living organisms, particularly in preclinical cancer models. These methods allow for non-invasive monitoring, providing quantitative data on tumor progression and therapeutic responses.
Bioluminescence Imaging (BLI) for Tumor Growth Monitoring
Bioluminescence Imaging (BLI) is a highly sensitive, non-invasive optical imaging technique widely used in preclinical research to monitor biological processes in vivo atcc.orgoncotarget.comhaematologica.orgnih.govresearchgate.net. This method typically involves engineering cancer cells to stably express a luciferase reporter gene. When administered a luciferin (B1168401) substrate, these cells emit light, which can be detected and quantified by specialized imaging systems atcc.orghaematologica.orgnih.gov.
In the context of this compound studies, BLI can be employed in animal models bearing tumors engineered for bioluminescence. By tracking the intensity of light emitted from the tumor over time, researchers can quantitatively assess the impact of this compound treatment on tumor growth, regression, or metastatic spread atcc.orgoncotarget.comnih.govresearchgate.net. This real-time monitoring provides crucial data on the drug's efficacy and allows for dynamic evaluation of treatment responses in a living system, bridging the gap between in vitro experiments and clinical outcomes atcc.orgoncotarget.com.
Data Type Generated: BLI data is typically presented as images showing the distribution and intensity of bioluminescence within the animal, or as quantitative readouts of total light output (e.g., radiance, photons/sec/cm²/sr) over time. Tables can summarize average luminescence signals for different treatment groups at various time points, correlating with tumor burden or drug efficacy.
Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) for Drug Distribution
Non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are crucial for visualizing and quantifying drug distribution within the body. These methods allow researchers to track how a drug moves through tissues and organs, providing insights into its pharmacokinetics and biodistribution, which are essential for optimizing therapeutic strategies.
Studies involving polymer-drug conjugates, such as those utilizing N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers with this compound, have employed PET imaging to assess biodistribution acs.orgrsc.org. These HPMA-copolymer conjugates are designed to enhance tumor-specific drug delivery via the enhanced permeability and retention (EPR) effect acs.orgrsc.org. PET imaging allows for the precise observation of the fate of these labeled polymer conjugates over time, enabling the quantification of radioactivity distribution in tumor-bearing mice rsc.org. By analyzing time-activity curves (TACs) for tumors and other organs, researchers can gain a detailed understanding of how the drug conjugate accumulates and is cleared rsc.org.
While direct MRI studies specifically detailing this compound distribution are less frequently cited, MRI is a recognized modality for tracking drug delivery systems, including nanoparticle-based formulations googleapis.comresearchgate.net. The combination of PET and MRI (PET/MRI) offers a powerful multimodal approach, integrating functional information from PET with anatomical details from MRI to map drug pathways throughout the body and monitor therapeutic responses bruker.com. This combined approach is vital for understanding drug behavior in preclinical studies and optimizing drug development bruker.com.
Computational Approaches and In Silico Modeling
Computational methods, often referred to as in silico approaches, are indispensable tools in modern drug research. They enable the prediction of molecular behavior, interactions, and properties, thereby accelerating the drug discovery and development process and reducing the need for extensive experimental testing. These techniques range from detailed molecular simulations to broader network analyses.
Molecular Docking and Dynamics Simulations for Drug-Target Interactionsajmb.org
Molecular docking and dynamics simulations are powerful computational techniques used to investigate how a drug molecule interacts with its biological targets at an atomic level. Molecular docking predicts the preferred orientation of this compound when bound to a target protein, estimating the binding affinity and identifying key interaction sites nih.govnih.govmdpi.com. This process helps elucidate the mechanism of action by revealing how the drug fits into the target's active site, often identifying specific amino acid residues involved in binding nih.govnih.govunomaha.edu.
Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time, providing a dynamic view of drug-target interactions nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com. These simulations can reveal the stability of drug-target complexes, conformational changes, and the energetic landscape of binding, offering deeper insights into the drug's mechanism and potential for efficacy nih.govnih.govfrontiersin.orgarxiv.org. For this compound, such simulations could be employed to understand its binding to topoisomerase II or other cellular targets, predicting how structural modifications might affect its interaction and activity nih.govmedchemexpress.eumedchemexpress.com. Computational solvent mapping, for instance, can identify potential binding pockets on target proteins, which can then be used for docking studies nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies aim to correlate structural features with parameters like cytotoxic activity or drug resistance researchgate.netdntb.gov.uadntb.gov.ua. By analyzing a series of related compounds, QSAR models can predict the activity of novel this compound derivatives or optimize existing ones by identifying key structural elements responsible for efficacy or toxicity.
Research has explored QSAR modeling on anthracycline derivatives, including this compound, to understand the influence of structural differences on their activity as topoisomerase II inhibitors researchgate.net. These models often utilize computational descriptors derived from molecular structures and employ statistical methods like multiple linear regression (MLR) and cross-validation to ensure robustness and predictive power researchgate.net. Such analyses can guide the design of new anthracycline analogs with improved therapeutic profiles.
Systems Biology Approaches for Network Analysisnih.gov
Systems biology offers a holistic approach to understanding complex biological processes by analyzing the interactions between various components within a biological system, such as genes, proteins, and metabolic pathways. Network analysis, a core component of systems biology, is used to map these interactions and identify critical nodes, pathways, or regulatory motifs that govern cellular responses to drugs like this compound ajmb.orgnih.govresearchgate.netmdpi.comnih.gov.
For this compound, systems biology approaches can be applied to decipher the intricate molecular mechanisms underlying its efficacy and potential resistance in cancer cells ajmb.orgmedsci.org. By constructing protein-protein interaction (PPI) networks and gene regulatory networks (GRNs), researchers can identify key genes and pathways that are modulated by this compound treatment ajmb.orgresearchgate.net. For example, studies might investigate how this compound affects signaling pathways like the AKT or ERK pathways, or how it influences autophagy and the mTOR signaling pathway in cancer cells medchemexpress.eumedsci.orgnih.gov. Network analysis can reveal how this compound interacts within broader cellular networks, potentially identifying new therapeutic targets or combination strategies to overcome drug resistance nih.govresearchgate.netmedsci.org. This approach can also help understand the complex interplay of cellular responses that lead to drug efficacy or adverse effects, contributing to the development of more targeted and personalized therapies nih.govmdpi.com.
Compound Table
| Compound Name | Description |
| This compound | An anthracycline derivative, a semisynthetic analog of doxorubicin (B1662922). |
| Doxorubicin | A widely used anthracycline chemotherapy drug. |
| Epirubicin (B1671505) | An anthracycline chemotherapy drug, an epimer of doxorubicin. |
| Valrubicin | An anthracycline derivative used in intravesical therapy. |
| Idarubicin (B193468) | A lipophilic anthracycline chemotherapy drug. |
| Daunorubicin (B1662515) | An anthracycline chemotherapy drug. |
| Aclarubicin | An anthracycline antibiotic used in chemotherapy. |
| HPMA copolymer | N-(2-hydroxypropyl)methacrylamide copolymer, used as a drug delivery vehicle. |
| Doxorubicinol (B1670906) | A major metabolite of doxorubicin. |
| Pirarubicinol | A metabolite of this compound. |
The information provided in this article is based on scientific literature and aims to present a comprehensive overview of the advanced research methodologies applied to this compound, strictly within the outlined scope.## for this compound
This compound (THP), an anthracycline derivative, is a potent chemotherapeutic agent known for its efficacy against various cancers, including bladder and liver cancers. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. While its clinical utility is established, ongoing research employs advanced methodologies to better understand its distribution, interactions, and behavior within biological systems. This article explores these sophisticated research techniques as applied to this compound.
Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) for Drug Distribution
Non-invasive imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are crucial for visualizing and quantifying drug distribution within the body. These methods allow researchers to track how a drug moves through tissues and organs, providing insights into its pharmacokinetics and biodistribution, which are essential for optimizing therapeutic strategies.
Studies involving polymer-drug conjugates, such as those utilizing N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers with this compound, have employed PET imaging to assess biodistribution acs.orgrsc.org. These HPMA-copolymer conjugates are designed to enhance tumor-specific drug delivery via the enhanced permeability and retention (EPR) effect acs.orgrsc.org. PET imaging allows for the precise observation of the fate of these labeled polymer conjugates over time, enabling the quantification of radioactivity distribution in tumor-bearing mice rsc.org. By analyzing time-activity curves (TACs) for tumors and other organs, researchers can gain a detailed understanding of how the drug conjugate accumulates and is cleared rsc.org.
While direct MRI studies specifically detailing this compound distribution are less frequently cited, MRI is a recognized modality for tracking drug delivery systems, including nanoparticle-based formulations googleapis.comresearchgate.net. The combination of PET and MRI (PET/MRI) offers a powerful multimodal approach, integrating functional information from PET with anatomical details from MRI to map drug pathways throughout the body and monitor therapeutic responses bruker.com. This combined approach is vital for understanding drug behavior in preclinical studies and optimizing drug development bruker.com.
Computational Approaches and In Silico Modeling
Computational methods, often referred to as in silico approaches, are indispensable tools in modern drug research. They enable the prediction of molecular behavior, interactions, and properties, thereby accelerating the drug discovery and development process and reducing the need for extensive experimental testing. These techniques range from detailed molecular simulations to broader network analyses.
Molecular Docking and Dynamics Simulations for Drug-Target Interactionsajmb.org
Molecular docking and dynamics simulations are powerful computational techniques used to investigate how a drug molecule interacts with its biological targets at an atomic level. Molecular docking predicts the preferred orientation of this compound when bound to a target protein, estimating the binding affinity and identifying key interaction sites nih.govnih.govmdpi.com. This process helps elucidate the mechanism of action by revealing how the drug fits into the target's active site, often identifying specific amino acid residues involved in binding nih.govnih.govunomaha.edu.
Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time, providing a dynamic view of drug-target interactions nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com. These simulations can reveal the stability of drug-target complexes, conformational changes, and the energetic landscape of binding, offering deeper insights into the drug's mechanism and potential for efficacy nih.govnih.govfrontiersin.orgarxiv.org. For this compound, such simulations could be employed to understand its binding to topoisomerase II or other cellular targets, predicting how structural modifications might affect its interaction and activity nih.govmedchemexpress.eumedchemexpress.com. Computational solvent mapping, for instance, can identify potential binding pockets on target proteins, which can then be used for docking studies nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies aim to correlate structural features with parameters like cytotoxic activity or drug resistance researchgate.netdntb.gov.uadntb.gov.ua. By analyzing a series of related compounds, QSAR models can predict the activity of novel this compound derivatives or optimize existing ones by identifying key structural elements responsible for efficacy or toxicity.
Research has explored QSAR modeling on anthracycline derivatives, including this compound, to understand the influence of structural differences on their activity as topoisomerase II inhibitors researchgate.net. These models often utilize computational descriptors derived from molecular structures and employ statistical methods like multiple linear regression (MLR) and cross-validation to ensure robustness and predictive power researchgate.net. Such analyses can guide the design of new anthracycline analogs with improved therapeutic profiles.
Systems Biology Approaches for Network Analysisnih.gov
Systems biology offers a holistic approach to understanding complex biological processes by analyzing the interactions between various components within a biological system, such as genes, proteins, and metabolic pathways. Network analysis, a core component of systems biology, is used to map these interactions and identify critical nodes, pathways, or regulatory motifs that govern cellular responses to drugs like this compound ajmb.orgnih.govresearchgate.netmdpi.comnih.gov.
For this compound, systems biology approaches can be applied to decipher the intricate molecular mechanisms underlying its efficacy and potential resistance in cancer cells ajmb.orgmedsci.org. By constructing protein-protein interaction (PPI) networks and gene regulatory networks (GRNs), researchers can identify key genes and pathways that are modulated by this compound treatment ajmb.orgresearchgate.net. For example, studies might investigate how this compound affects signaling pathways like the AKT or ERK pathways, or how it influences autophagy and the mTOR signaling pathway in cancer cells medchemexpress.eumedsci.orgnih.gov. Network analysis can reveal how this compound interacts within broader cellular networks, potentially identifying new therapeutic targets or combination strategies to overcome drug resistance nih.govresearchgate.netmedsci.org. This approach can also help understand the complex interplay of cellular responses that lead to drug efficacy or adverse effects, contributing to the development of more targeted and personalized therapies nih.govmdpi.com.
Future Directions and Emerging Research Avenues
Development of Next-Generation Anthracyclines with Improved Profiles
The quest for more effective and less toxic cancer therapies has spurred the development of next-generation anthracyclines. Pirarubicin (B1684484) itself is a derivative of doxorubicin (B1662922), designed to have a more favorable cardiac safety profile while maintaining strong antitumor effects. oncodaily.comnih.gov Research is ongoing to create novel analogues and formulations that further improve these characteristics.
One promising avenue is the development of polymer-conjugated versions of this compound, such as hydroxypropyl-acrylamide polymer-conjugated this compound (P-THP). mdpi.commdpi.com This formulation is designed for tumor-specific targeting through the enhanced permeability and retention (EPR) effect, which allows the drug to accumulate in tumor tissues. mdpi.com The active this compound molecule is then released in the acidic tumor microenvironment, potentially minimizing toxicity to normal tissues and allowing for higher effective doses. mdpi.com
Another area of development involves liposomal formulations of this compound (L-THP). researchgate.nettandfonline.com Preclinical studies have shown that these formulations can significantly reduce the accumulation of the drug in the heart, a key factor in the cardiotoxicity associated with anthracyclines. researchgate.nettandfonline.com By encapsulating this compound in liposomes, researchers aim to improve its therapeutic index. researchgate.nettandfonline.com
Table 1: Next-Generation this compound Formulations and Analogues
| Approach | Example | Proposed Advantage | Supporting Evidence |
|---|---|---|---|
| Polymer Conjugation | Hydroxypropyl-acrylamide polymer-conjugated this compound (P-THP) | Tumor-specific targeting via EPR effect, reduced systemic toxicity. mdpi.com | Preclinical data suggest enhanced efficacy and safety. mdpi.commdpi.com |
| Liposomal Formulation | Liposomal this compound (L-THP) | Reduced cardiotoxicity by limiting heart accumulation. researchgate.nettandfonline.com | Pharmacokinetic studies show an 81.2% reduction in heart accumulation. researchgate.nettandfonline.com |
Precision Oncology Approaches Based on Molecular Biomarkers
Precision oncology aims to tailor cancer treatment to the individual characteristics of a patient's tumor. wcgclinical.combinaytara.orgecancer.orgfrontiersin.org This involves the use of molecular biomarkers to predict which patients are most likely to respond to a particular therapy. wcgclinical.comecancer.orgnih.gov
For this compound, research has begun to identify potential biomarkers that could guide its use. For instance, in the context of bladder cancer prevention after surgery, low levels of Ki-67 and negative staining for Epidermal Growth Factor Receptor (EGFR) have been associated with a greater benefit from intravesical this compound. plos.org This suggests that these biomarkers could be used to select patients who would derive the most benefit from this preventive treatment. plos.org
In triple-negative breast cancer (TNBC), a particularly aggressive subtype, resistance to this compound has been linked to the expression of certain molecules. portlandpress.com Studies have shown that higher levels of GRP78 and lower levels of miR-495-3p are found in this compound-resistant cells. portlandpress.com Targeting the miR-495-3p/GRP78/Akt axis has been shown to restore sensitivity to this compound in preclinical models, indicating that these molecules could serve as both prognostic biomarkers and therapeutic targets. portlandpress.com
The development of liquid biopsies, which analyze circulating tumor cells (CTCs) or free DNA in the blood, offers a non-invasive way to gather molecular information about a tumor. wcgclinical.combinaytara.org This technology could be used to monitor treatment response and detect the emergence of resistance to this compound, allowing for timely adjustments to the treatment plan. wcgclinical.com
Table 2: Potential Molecular Biomarkers for this compound Therapy
| Cancer Type | Biomarker | Clinical Implication | Supporting Evidence |
|---|---|---|---|
| Bladder Cancer | Low Ki-67, EGFR negativity | Predicts greater benefit from intravesical this compound for recurrence prevention. plos.org | Sub-group analysis of clinical data. plos.org |
| Triple-Negative Breast Cancer | GRP78, miR-495-3p | High GRP78 and low miR-495-3p associated with resistance. portlandpress.com | In vitro and in vivo preclinical studies. portlandpress.com |
Integration with Immunotherapy Strategies in Preclinical Models
The combination of chemotherapy with immunotherapy is a rapidly advancing area of cancer research. neupsykey.comnct-heidelberg.defrontiersin.org The rationale behind this approach is that chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable microenvironment for an anti-tumor immune response, which can then be amplified by immunotherapy agents like immune checkpoint inhibitors. frontiersin.org
Preclinical studies are beginning to explore the potential of combining this compound with immunotherapy. thesciencepublishers.com While specific data on this compound in combination with immune checkpoint inhibitors is still emerging, the principle has been established with other anthracyclines. The goal is to leverage the cytotoxic effects of this compound to enhance the efficacy of immunotherapies. frontiersin.org
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, provide a valuable platform for testing these combination strategies. frontiersin.orgdntb.gov.ua These models allow researchers to study the interaction between human tumors, the human immune system, and combination therapies in a preclinical setting. frontiersin.org The optimal timing and sequencing of this compound and immunotherapy will be a critical area of investigation to maximize synergistic effects and improve patient outcomes. frontiersin.org
Exploration of Novel Mechanisms of Action Beyond DNA Interaction
The primary mechanism of action for anthracyclines like this compound is the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and leads to cell death. oncodaily.comnewdrugapprovals.orgwikipedia.orgpatsnap.comresearchgate.net However, emerging research indicates that the therapeutic effects of anthracyclines are more complex and involve other cellular processes. oncodaily.com
One area of investigation is the role of this compound in inducing oxidative DNA damage. nih.gov Studies have shown that in the presence of copper(II), this compound can generate reactive oxygen species (ROS) that cause DNA damage, suggesting a secondary mechanism for its anticancer activity. nih.gov
Furthermore, research has revealed that this compound can influence cellular signaling pathways. For example, it has been shown to reduce the expression of ubiquitin-specific peptidase 22 (USP22) by inhibiting the phosphorylation of CREB-1 in HeLa cells. nih.gov USP22 is implicated in tumorigenesis, so its downregulation by this compound represents a novel aspect of its anticancer mechanism. nih.gov this compound has also been found to induce a protective autophagic response in cancer cells by suppressing the mTOR signaling pathway; inhibiting this autophagy can enhance this compound-induced cell death. nih.gov
The superior cellular uptake of this compound compared to doxorubicin may also be attributed to mechanisms beyond simple diffusion. mdpi.comresearchgate.net The pyranose residue in this compound's structure, which is similar to glucose, may allow it to be taken up by the glucose transporter system, which is often upregulated in cancer cells. mdpi.com Additionally, this compound, but not doxorubicin, can be transported by the concentrative nucleoside transporter 2 (CNT-2), which is also highly expressed in tumor cells. mdpi.com
Table 3: Novel Mechanisms of Action for this compound
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Oxidative DNA Damage | Generation of reactive oxygen species in the presence of Cu(II) leads to DNA damage. nih.gov | In vitro studies using plasmid DNA. nih.gov |
| Signaling Pathway Modulation | Inhibition of CREB-1 phosphorylation, leading to reduced USP22 expression. nih.gov | Experiments in HeLa cells. nih.gov |
| Autophagy Induction | Suppression of the mTOR signaling pathway induces a cytoprotective autophagic response. nih.gov | Studies in human bladder and cervical cancer cells. nih.gov |
Repurposing and Novel Therapeutic Indications Research (Preclinical)
Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy for drug development that can save time and resources. frontiersin.orgucl.ac.ukbibliomed.orgnih.govnih.gov While this compound is already established for several types of cancer, preclinical research continues to explore its potential in other malignancies and in novel therapeutic contexts. mdpi.commdpi.comnewdrugapprovals.orgnih.govnih.gov
For example, preclinical models are crucial for evaluating the efficacy of this compound against a wider range of solid tumors and hematological malignancies. newdrugapprovals.org Its activity against doxorubicin-resistant cell lines in preclinical studies suggests it could be repurposed for cancers that have developed resistance to first-line anthracyclines. newdrugapprovals.org
The development of novel combination therapies also falls under the umbrella of repurposing. Preclinical studies investigating the synergistic effects of this compound with other chemotherapeutic agents, such as paclitaxel (B517696), have shown enhanced antitumor effects and reduced systemic toxicity in breast cancer models. acs.org These findings provide a rationale for clinical trials to explore new combination regimens.
Research into pediatric solid tumors is another important area for potential repurposing. mdpi.com Given that many childhood cancers are sensitive to chemotherapy, and considering this compound's potentially favorable safety profile, there is significant interest in evaluating its efficacy in pediatric oncology. mdpi.commdpi.com The development of formulations like P-THP is particularly relevant in this context, as it may offer a less toxic and more effective treatment option for children. mdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-fluorouracil (B62378) |
| Aclarubicin |
| Bevacizumab |
| Carboplatin |
| Cisplatin |
| Cyclophosphamide |
| Dacarbazine |
| Daunorubicin (B1662515) |
| Dexrazoxane |
| diMe-doxorubicin |
| Doxorubicin |
| Epirubicin (B1671505) |
| Idarubicin (B193468) |
| Ifosfamide |
| Methotrexate |
| Paclitaxel |
| Pembrolizumab |
| Pemetrexed |
| This compound |
| Salinomycin |
| Trastuzumab |
Q & A
Q. How does pirarubicin’s molecular structure influence its DNA intercalation mechanism and pharmacokinetics?
this compound’s efficacy as a DNA intercalator is tied to its anthracycline scaffold, which includes an amino sugar moiety and planar aromatic rings. Key structural features like hydrogen bond donors (amine/hydroxyl groups) and hydrophobic regions enable DNA binding and topoisomerase II inhibition . Pharmacokinetically, its Log P value (measuring lipophilicity) impacts bioavailability; deviations in Log P (e.g., due to structural analogs) can reduce DNA-binding efficiency and cellular uptake . Methodologically, molecular dynamics simulations and comparative Log P analysis with analogs (e.g., daunorubicin) are critical for structure-activity relationship (SAR) studies .
Q. What in vitro models are appropriate for evaluating this compound’s cytotoxicity and cell cycle effects?
Human osteosarcoma (MG-63) and hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, MHCC-97H) are validated models. This compound induces G0/G1 arrest in MG-63 cells via suppression of cyclin D1/E and PCNA, while upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic) . For HCC, dose-response curves (IC50 determination) and flow cytometry for cell cycle analysis are essential. Co-treatment with inhibitors (e.g., necrostatin-1 for RIPK1) can elucidate resistance mechanisms .
Q. How should pharmacokinetic studies for this compound account for its distribution in blood components?
this compound’s uptake into blood cells is temperature- and concentration-dependent, mediated by carrier systems. Studies must separate plasma and blood cells immediately post-collection to prevent degradation into inactive metabolites (e.g., in plasma) or conversion to active forms like pirarubicinol (in blood cells) . High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for quantifying this compound and metabolites in both matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cancer types (e.g., bladder vs. breast cancer)?
Meta-analyses comparing intravesical regimens (e.g., this compound vs. mitomycin C in bladder cancer) reveal superior recurrence prevention (OR = 0.41, 95% CI 0.27–0.61) . In contrast, breast cancer studies show variable outcomes depending on combinations (e.g., AC [this compound/cyclophosphamide] vs. PA [paclitaxel/pirarubicin]) . Methodologically, stratified randomization in clinical trials and subgroup analyses (e.g., hormone receptor status) are needed. Preclinical models should replicate tumor microenvironments (e.g., 3D cultures for bladder cancer) to contextualize drug penetration differences .
Q. What strategies enhance this compound’s efficacy in multidrug-resistant (MDR) cancers?
Co-administration with RIPK1 inhibitors (e.g., necrostatin-1) in HCC reduces IC50 by 21–89% via AKT-p21 pathway modulation, reversing chemoresistance . Liposomal formulations improve hepatic accumulation and reduce systemic toxicity . For MDR-linked efflux pumps (e.g., P-glycoprotein), structural modifications like 3’-morpholino derivatives increase intracellular retention . Experimental designs should combine siRNA knockdown (e.g., RIPK1-siRNA) with dose-escalation studies to validate synergy .
Q. How can researchers optimize sustained-release formulations of this compound for localized therapy?
Polyanhydride-based implants in bladder cancer models achieve >80-day sustained release without burst effects, maintaining therapeutic concentrations (1.0–3.0 mg/L) and reducing tumor size by >50% . Key parameters include polymer degradation rate and drug-polymer compatibility. In vitro release testing (e.g., pH 7.4 buffer) and in vivo imaging (e.g., fluorescence cystoscopy for bladder uptake ) are critical. Comparative studies with epirubicin-loaded implants can identify formulation-specific advantages .
Methodological Considerations
Q. How to statistically analyze conflicting data on this compound’s cross-resistance with other anthracyclines?
Use meta-regression to adjust for covariates like prior chemotherapy exposure or tumor type. For example, this compound shows lower cross-resistance than doxorubicin in leukemia models (OR = 0.15 vs. 0.53 for epirubicin) . Bayesian network meta-analysis can rank efficacy across regimens while accounting for heterogeneity . In vitro, combinatorial index (CI) calculations (e.g., Chou-Talalay method) quantify synergism with resistance-modulating agents .
Q. What experimental designs validate this compound’s drug-DNA interaction mechanisms?
Second-order calibration of excitation-emission matrix (EEM) fluorescence data quantifies DNA binding affinity. For example, alternating penalty trilinear decomposition (APTLD) reveals intercalation kinetics and metabolite interference . Surface plasmon resonance (SPR) assays measure binding constants (Kd), while molecular docking predicts binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
